molecular formula C25H26F2N6O5 B15141349 Boditrectinib oxalate

Boditrectinib oxalate

Katalognummer: B15141349
Molekulargewicht: 528.5 g/mol
InChI-Schlüssel: ACBCPPGDLMIBIP-AGGFEVDESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boditrectinib oxalate is a useful research compound. Its molecular formula is C25H26F2N6O5 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H26F2N6O5

Molekulargewicht

528.5 g/mol

IUPAC-Name

(E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one;oxalic acid

InChI

InChI=1S/C23H24F2N6O.C2H2O4/c24-17-4-5-19(25)18(14-17)20-2-1-10-30(20)21-7-11-31-23(28-21)16(15-27-31)3-6-22(32)29-12-8-26-9-13-29;3-1(4)2(5)6/h3-7,11,14-15,20,26H,1-2,8-10,12-13H2;(H,3,4)(H,5,6)/b6-3+;/t20-;/m1./s1

InChI-Schlüssel

ACBCPPGDLMIBIP-AGGFEVDESA-N

Isomerische SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)/C=C/C(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O

Kanonische SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C=CC(=O)N4CCNCC4)C5=C(C=CC(=C5)F)F.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of Action of Repotrectinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repotrectinib, a next-generation tyrosine kinase inhibitor (TKI), has emerged as a potent therapeutic agent against cancers driven by specific genetic alterations. Its design as a macrocyclic inhibitor allows it to effectively target and inhibit the activity of several key oncogenic drivers, including ROS1, TRK (tropomyosin receptor kinases A, B, and C), and ALK (anaplastic lymphoma kinase) fusion proteins.[1][2][3] This technical guide provides an in-depth overview of the core mechanism of action of Repotrectinib, supported by preclinical and clinical data, experimental methodologies, and visual representations of key pathways. This document is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Core Mechanism of Action

Repotrectinib functions as a potent and selective inhibitor of ROS1, TRK, and ALK tyrosine kinases.[1][3] Its primary mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing their phosphorylation and subsequent activation.[1] This action effectively blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[1]

A key feature of Repotrectinib is its compact, rigid macrocyclic structure. This design minimizes steric hindrance and allows for potent inhibition of both wild-type and mutated kinases, including those with solvent-front mutations that confer resistance to earlier-generation TKIs.[4][5][6][7][8] By overcoming these resistance mechanisms, Repotrectinib offers a significant therapeutic advantage in the treatment of patients who have developed resistance to other targeted therapies.[1][2]

Downstream Signaling Inhibition

The inhibition of ROS1, TRK, and ALK by Repotrectinib leads to the suppression of major oncogenic signaling pathways, including:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.

  • PI3K/AKT/mTOR Pathway: This pathway plays a critical role in cell growth, survival, and metabolism.[1]

By disrupting these pathways, Repotrectinib induces cell cycle arrest and apoptosis (programmed cell death) in tumor cells harboring the respective genetic fusions.[1]

Quantitative Data: In Vitro Potency

The following tables summarize the in vitro inhibitory activity of Repotrectinib against various kinases and cell lines.

Table 1: Kinase Inhibition (IC50 values)

Target KinaseIC50 (nM)
ROS1
Wild-Type0.07[9][10]
G2032R (Solvent-Front Mutant)Substantially more potent than lorlatinib[11]
TRK
TRKA (Wild-Type)0.83[9][10]
TRKB (Wild-Type)0.05[9][10]
TRKC (Wild-Type)0.1[9][10]
TRKA G595R (Solvent-Front Mutant)<0.2[12]
ALK
Wild-Type1.01[9][10][13]
L1196M1.08[10][13]
G1202R1.26[10][13]
Other Kinases
JAK21.04[10]
LYN1.66[10]
SRC5.3[10][13]
FAK6.96[10]

Table 2: Cellular Antiproliferative Activity (IC50 values)

Cell LineGenetic AlterationIC50 (nM)
Ba/F3ETV6-TRKB (WT)0.66[9]
Ba/F3EML4-ALK (WT)13 (inhibition of phosphorylation)[10]
H2228EML4-ALKSimilar activity to saracatinib (B1683781) in migration assay[10]
Ba/F3LMNA-TRKA (WT)<0.2[12]
Ba/F3LMNA-TRKA G595R<0.2[12]
Ba/F3ETV6-TRKB G639R<0.2[12]
Ba/F3ETV6-TRKC G623R<0.2[12]

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Repotrectinib.

Repotrectinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK ROS1 / TRK / ALK Fusion Proteins RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Repotrectinib Repotrectinib Repotrectinib->RTK Inhibits ATP Binding ATP ATP ATP->RTK Binds to Kinase Domain RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Diagram 1: Repotrectinib inhibits downstream signaling pathways.

Resistance_Mechanism cluster_kinase Kinase Domain ATP_pocket ATP Binding Pocket Solvent_front Solvent-Front Region FirstGen_TKI First-Generation TKI Solvent_front->FirstGen_TKI Steric Hindrance FirstGen_TKI->ATP_pocket Binds Repotrectinib Repotrectinib (Macrocyclic) Repotrectinib->ATP_pocket Binds effectively, avoiding steric hindrance SF_Mutation Solvent-Front Mutation (e.g., G2032R) SF_Mutation->Solvent_front Occurs in

Diagram 2: Repotrectinib overcomes solvent-front resistance mutations.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. While specific, exhaustive protocols are proprietary to the conducting laboratories, the following outlines the general procedures employed in the preclinical evaluation of Repotrectinib, based on published studies.

Kinase Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Repotrectinib against a panel of purified wild-type and mutant kinases.

  • General Protocol:

    • Recombinant human kinases are incubated with varying concentrations of Repotrectinib in the presence of a suitable substrate (e.g., a synthetic peptide) and ATP.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is quantified using methods such as radiometric assays (e.g., ³³P-ATP incorporation) or non-radioactive methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assays
  • Objective: To assess the antiproliferative activity of Repotrectinib in cancer cell lines harboring specific genetic alterations.

  • General Protocol:

    • Cancer cell lines (e.g., Ba/F3 cells engineered to express specific fusion proteins) are seeded in 96-well plates.

    • Cells are treated with a range of concentrations of Repotrectinib and incubated for a period of 48 to 72 hours.

    • Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), CellTiter-Glo, or by direct cell counting.

    • IC50 values are determined from the dose-response curves.

Western Blotting for Phosphoprotein Analysis
  • Objective: To confirm the on-target activity of Repotrectinib by assessing the phosphorylation status of the target kinases and downstream signaling proteins.

  • General Protocol:

    • Cells are treated with Repotrectinib at various concentrations for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).

    • The membrane is probed with primary antibodies specific for the phosphorylated forms of the target kinases (e.g., p-ROS1, p-ALK) and downstream effectors (e.g., p-ERK, p-AKT), as well as antibodies for the total protein as a loading control.

    • Bound antibodies are detected using secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

    • The resulting bands are visualized and quantified using an imaging system.

In Vivo Tumor Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of Repotrectinib in animal models.

  • General Protocol:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring the target genetic alterations.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • Repotrectinib is administered orally at various dose levels and schedules.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assays (IC50) Cell_Assay Cellular Proliferation Assays (IC50) Kinase_Assay->Cell_Assay Western_Blot Western Blotting (Phosphorylation) Cell_Assay->Western_Blot Xenograft In Vivo Xenograft Models Western_Blot->Xenograft Phase1 Phase I (Safety & Dosing) Xenograft->Phase1 Phase2 Phase II (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

Diagram 3: General workflow for the evaluation of Repotrectinib.

Resistance Mechanisms

While Repotrectinib is designed to overcome common resistance mutations, the development of secondary resistance is a potential clinical challenge. Preclinical studies have shown that Repotrectinib is highly active against solvent-front mutations (e.g., ROS1 G2032R, TRKA G595R) that confer resistance to first-generation TKIs.[6][11][14] However, the emergence of other on-target mutations or the activation of bypass signaling pathways could potentially lead to acquired resistance. Continuous research and monitoring are essential to understand and address these potential resistance mechanisms.

Clinical Significance

Clinical trials, such as the TRIDENT-1 study, have demonstrated the significant clinical activity of Repotrectinib in patients with ROS1-positive non-small cell lung cancer (NSCLC), including both TKI-naïve and previously treated patients.[6][15] The drug has shown high objective response rates and durable responses, including in patients with brain metastases.[15] These findings have established Repotrectinib as an important therapeutic option for this patient population.

Conclusion

Repotrectinib is a potent, next-generation TKI with a well-defined mechanism of action against ROS1, TRK, and ALK-driven cancers. Its unique macrocyclic structure enables it to overcome common resistance mutations, providing a durable clinical benefit for patients. The comprehensive preclinical and clinical data underscore its importance as a targeted therapy in precision oncology. Further research will continue to elucidate its full therapeutic potential and strategies to overcome potential future resistance.

References

Boditrectinib Oxalate: A Technical Overview of a Novel Pan-TRK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (B10856254), also known as AUM-601, is an orally bioavailable, highly selective, second-generation pan-tropomyosin receptor kinase (TRK) inhibitor currently under investigation for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. Developed to address both wild-type TRK proteins (TRKA, TRKB, and TRKC) and acquired resistance mutations that can emerge during therapy with first-generation inhibitors, Boditrectinib represents a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical structure, properties, and available data on Boditrectinib oxalate (B1200264).

Chemical Structure and Properties

Boditrectinib is a complex heterocyclic molecule. Its oxalate salt form is utilized for pharmaceutical development.

Boditrectinib (Free Base)

  • IUPAC Name: (E)-3-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-piperazin-1-ylprop-2-en-1-one[1]

  • Synonyms: AUM-601, CHC2014, HL5101, NOV1601[1]

Boditrectinib Oxalate

  • Chemical Formula: C25H26F2N6O5[2]

  • Molecular Weight: 528.51 g/mol [2]

  • CAS Number: 2773577-41-4[2]

The structure of Boditrectinib features a pyrazolopyrimidine core, which is crucial for its kinase inhibitory activity. The molecule's specific stereochemistry and substitutions are designed for high affinity and selectivity towards the ATP-binding pocket of the TRK family of receptor tyrosine kinases.

PropertyValueSource(s)
Molecular Formula (Oxalate) C25H26F2N6O5[2]
Molecular Weight (Oxalate) 528.51 g/mol [2]
CAS Number (Oxalate) 2773577-41-4[2]
Molecular Formula (Free Base) C23H24F2N6O[3]
Molecular Weight (Free Base) 438.47 g/mol [3]
CAS Number (Free Base) 1940165-80-9[3]

Mechanism of Action and Signaling Pathways

Boditrectinib is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These receptors, when constitutively activated by NTRK gene fusions, drive tumor growth and survival across a wide range of cancer types. Boditrectinib binds to the ATP-binding site of the TRK kinase domain, preventing the phosphorylation and activation of downstream signaling pathways.[4]

Furthermore, Boditrectinib is designed to be effective against various acquired resistance mutations that can limit the efficacy of first-generation TRK inhibitors. These mutations often occur in the solvent front, gatekeeper, and xDFG regions of the kinase domain.[5][6][7]

The inhibition of TRK signaling by Boditrectinib is expected to impact key cellular pathways involved in cell proliferation, survival, and differentiation. The primary downstream signaling cascades affected by TRK activation, and therefore inhibited by Boditrectinib, are:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[2]

  • MAPK/ERK Pathway: This pathway plays a crucial role in cell division and differentiation.

By blocking these pathways, Boditrectinib can induce apoptosis (programmed cell death) and inhibit the growth of tumors that are dependent on TRK signaling.[4]

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (TRKA, TRKB, TRKC) PI3K PI3K TRK->PI3K RAS RAS TRK->RAS Boditrectinib This compound Boditrectinib->TRK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Boditrectinib inhibits TRK fusion proteins, blocking downstream signaling.

Preclinical and Clinical Data

Preclinical Profile

Preclinical studies have indicated that Boditrectinib (AUM-601) exhibits a favorable pharmacokinetic profile with higher distribution in tissue compared to blood, and minimal brain distribution, which suggests a lower potential for central nervous system (CNS) toxicity.[8] It has also demonstrated robust activity in preclinical models at well-tolerated doses.[7]

Clinical Profile

A first-in-human, open-label, dose-escalation Phase 1 clinical trial has been completed for Boditrectinib (also referred to as CHC2014 in the study) in adult patients with advanced solid tumors. The study concluded that Boditrectinib was safe and well-tolerated at dose levels ranging from 50 to 300 mg once daily (QD).[1][9] Based on the pharmacokinetic profile and safety data, the recommended Phase 2 doses were determined to be 200 mg and 300 mg QD.[1][9]

Summary of Phase 1 Trial Findings:

ParameterFindingSource(s)
Safety Safe and well-tolerated at dose levels of 50 to 300 mg QD.[1][9]
Recommended Phase 2 Dose (RP2D) 200 mg and 300 mg QD[1][9]

A multi-national Phase 2 study is planned to further evaluate the efficacy and safety of Boditrectinib in patients with NTRK fusions.[9] In August 2022, the U.S. Food and Drug Administration (FDA) granted Orphan Drug Designation to AUM601 for the treatment of solid tumors with the NTRK fusion gene.[5][9]

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and biological evaluation of this compound are proprietary and not extensively detailed in the public domain. However, based on standard methodologies for similar kinase inhibitors, the following outlines general procedures that would be employed.

Synthesis of Boditrectinib

The synthesis of Boditrectinib would likely involve a multi-step organic synthesis process. A plausible approach for the core pyrazolo[1,5-a]pyrimidine (B1248293) scaffold involves the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon building block. The subsequent steps would involve the introduction of the (R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl group and the piperazinyl-propenone side chain through coupling reactions.

Synthesis_Workflow A Aminopyrazole Derivative C Pyrazolo[1,5-a]pyrimidine Core A->C B β-Ketoester or equivalent B->C E Intermediate 1 C->E Coupling Reaction D (R)-2-(2,5-difluorophenyl)pyrrolidine D->E G Boditrectinib (Free Base) E->G Coupling Reaction F Piperazinyl-propenone side chain precursor F->G I This compound G->I Salt Formation H Oxalic Acid H->I

A generalized synthetic workflow for this compound.
Characterization of this compound

The characterization of the final compound and intermediates would involve a suite of analytical techniques to confirm the structure, purity, and identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the compound. A typical method would involve a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing a small percentage of a modifier like formic acid or trifluoroacetic acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the functional groups present in the molecule.

Biological Assays

In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of Boditrectinib against TRK kinases (wild-type and mutants), a biochemical assay would be performed.

  • Reagents: Recombinant human TRK kinase domains, a suitable peptide substrate, ATP, and Boditrectinib at various concentrations.

  • Procedure:

    • The TRK kinase, substrate, and varying concentrations of Boditrectinib are incubated in an assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the Boditrectinib concentration and fitting the data to a dose-response curve.

Cell-Based Viability Assay

To assess the anti-proliferative effect of Boditrectinib on cancer cells harboring NTRK fusions.

  • Cell Lines: Cancer cell lines with known NTRK fusions (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound.

    • After a specified incubation period (e.g., 72 hours), a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP quantification) is added.

    • The signal (absorbance or fluorescence) is measured using a plate reader.

  • Data Analysis: The IC50 values are determined by plotting cell viability against the drug concentration.

Biological_Assay_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (Biochemical) IC50_Kinase Determine IC50 values against TRK kinases Kinase_Assay->IC50_Kinase Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Cell Determine IC50 values in NTRK-fusion cancer cells Cell_Viability->IC50_Cell Western_Blot Western Blot Analysis Pathway_Inhibition Confirm inhibition of downstream signaling (p-TRK, p-Akt, p-ERK) Western_Blot->Pathway_Inhibition

Workflow for the biological evaluation of Boditrectinib.

Conclusion

This compound is a promising second-generation pan-TRK inhibitor with activity against both wild-type TRK fusions and clinically relevant resistance mutations. Its favorable preclinical profile and positive Phase 1 clinical data suggest that it has the potential to be a valuable therapeutic option for patients with TRK fusion-positive cancers. Further clinical development will be crucial to fully elucidate its efficacy and safety profile in this patient population. As more data becomes publicly available, a more detailed understanding of its pharmacological properties and clinical utility will emerge.

References

Boditrectinib Oxalate: A Technical Guide to Target Protein Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (B10856254) oxalate (B1200264), also known as AUM-601 and CHC2014, is a potent and selective, orally bioavailable, second-generation pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It is designed to target tumors harboring neurotrophic tyrosine receptor kinase (NTRK) gene fusions, which are oncogenic drivers in a wide range of adult and pediatric cancers. This technical guide provides a comprehensive overview of the target protein identification of boditrectinib oxalate, including its mechanism of action, preclinical data, and the experimental methodologies employed in its characterization.

Primary Target Proteins: TRKA, TRKB, and TRKC

This compound is a pan-TRK inhibitor, meaning it targets all three members of the tropomyosin receptor kinase family: TRKA (encoded by NTRK1), TRKB (encoded by NTRK2), and TRKC (encoded by NTRK3). These receptor tyrosine kinases play a crucial role in neuronal development and function. In cancer, chromosomal rearrangements can lead to fusions of the NTRK genes with various partners, resulting in constitutively active TRK fusion proteins that drive tumor growth and survival.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the TRK kinase domain. By binding to the ATP-binding pocket of TRKA, TRKB, and TRKC, it blocks the phosphorylation and activation of the receptors. This, in turn, inhibits downstream signaling pathways crucial for cell proliferation and survival, including the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis of tumor cells.

Activity Against Resistance Mutations

A key feature of this compound is its potent activity against acquired resistance mutations that can emerge in patients treated with first-generation TRK inhibitors. Clinical data from first-generation inhibitors has shown that resistance can be mediated by mutations in the TRK kinase domain. Boditrectinib has been specifically designed to inhibit common resistance mutations, including:

  • Solvent Front Mutations: (e.g., G595R in TRKA, G623R in TRKC)

  • Gatekeeper Mutations: (e.g., F589L in TRKA)

  • xDFG Mutations

This broad activity against both wild-type and mutant TRK proteins suggests that boditrectinib may offer a therapeutic advantage in both treatment-naïve patients and those who have developed resistance to other TRK inhibitors.

Quantitative Data

Table 1: Summary of this compound (AUM-601) Preclinical Characteristics

CharacteristicDescriptionReference
Primary Targets TRKA, TRKB, TRKC (pan-TRK)[2]
Activity Against Resistance Mutations Solvent front, gatekeeper, and xDFG mutations
Selectivity Highly selective against a panel of 281 kinases[1]
Preclinical Activity Potent in vitro and in vivo anti-tumor activities against tumors harboring NTRK fusions[3]

Potential Off-Target Activity: c-Met

Some initial reports suggested potential activity of boditrectinib against the c-Met (hepatocyte growth factor receptor) tyrosine kinase. However, comprehensive kinase profiling data is required to confirm the significance of this off-target activity. Further investigation is needed to determine if c-Met inhibition contributes to the overall therapeutic profile of boditrectinib or if it represents a potential source of off-target effects.

Experimental Protocols

The identification and characterization of the target proteins for this compound would have involved a series of standard and advanced experimental methodologies, as outlined below.

Kinase Inhibition Assays

Biochemical assays are fundamental to determining the inhibitory activity of a compound against a panel of kinases.

  • Principle: These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase.

  • Typical Protocol:

    • Recombinant human kinase domains (TRKA, TRKB, TRKC, and various mutants) are incubated with a specific substrate (e.g., a peptide or protein) and ATP.

    • This compound at varying concentrations is added to the reaction.

    • The amount of phosphorylated substrate is quantified using methods such as:

      • Radiometric assays: Measuring the incorporation of 32P or 33P from radiolabeled ATP into the substrate.

      • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Proliferation and Apoptosis Assays

These assays assess the effect of the inhibitor on cancer cells harboring the target proteins.

  • Principle: To determine if the inhibition of the target kinase translates into anti-cancer effects in a cellular context.

  • Typical Protocol:

    • Cancer cell lines with known NTRK fusions are cultured.

    • Cells are treated with a range of concentrations of this compound.

    • Cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo.

    • Apoptosis can be assessed by methods like Annexin V staining or caspase activity assays.

Western Blotting for Signaling Pathway Analysis

This technique is used to confirm that the inhibitor is blocking the intended signaling pathway downstream of the target kinase.

  • Principle: To detect the phosphorylation status of key proteins in the signaling cascade.

  • Typical Protocol:

    • NTRK fusion-positive cells are treated with this compound for a short period.

    • Cell lysates are prepared, and proteins are separated by gel electrophoresis.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total forms of TRK, as well as downstream signaling proteins like AKT and ERK.

    • A decrease in the phosphorylated forms of these proteins indicates target engagement and pathway inhibition.

In Vivo Tumor Xenograft Models

Animal models are used to evaluate the anti-tumor efficacy of the drug in a living organism.

  • Principle: To assess the ability of the drug to inhibit tumor growth in a preclinical model that mimics human cancer.

  • Typical Protocol:

    • Human cancer cells with NTRK fusions are implanted into immunocompromised mice.

    • Once tumors are established, mice are treated with this compound or a vehicle control.

    • Tumor volume is measured regularly to assess the rate of tumor growth inhibition.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathway and Experimental Workflow Diagrams

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein (TRKA, TRKB, or TRKC) RAS RAS TRK_Fusion->RAS Activates PI3K PI3K TRK_Fusion->PI3K Activates Boditrectinib This compound Boditrectinib->TRK_Fusion Inhibits Apoptosis Apoptosis Boditrectinib->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Growth_Inhibition Cell Growth Inhibition Transcription->Cell_Growth_Inhibition

Caption: this compound signaling pathway inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Proliferation Cellular Proliferation Assays (NTRK Fusion Cell Lines) Biochemical_Assay->Cell_Proliferation Western_Blot Western Blotting (Pathway Inhibition) Cell_Proliferation->Western_Blot Lead_Optimization Lead Optimization (this compound) Western_Blot->Lead_Optimization Xenograft_Model Tumor Xenograft Models (Efficacy Assessment) Clinical_Trials Phase I/II Clinical Trials Xenograft_Model->Clinical_Trials Target_Identification Initial Target Hypothesis (pan-TRK Inhibition) Target_Identification->Biochemical_Assay Lead_Optimization->Xenograft_Model

Caption: Experimental workflow for boditrectinib target validation.

Conclusion

This compound is a promising second-generation pan-TRK inhibitor with potent activity against wild-type TRK fusion proteins and clinically relevant resistance mutations. Its target profile has been established through a rigorous preclinical evaluation process, demonstrating high selectivity and potent anti-tumor efficacy. As more data from ongoing clinical trials becomes available, a more detailed quantitative understanding of its target protein interactions and clinical activity will emerge, further defining its role in the treatment of NTRK fusion-positive cancers.

References

In Vitro Activity of Boditrectinib Oxalate: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Boditrectinib oxalate (B1200264) (also known as HL5101 oxalate) is described as a potent tyrosine kinase inhibitor with potential as an antineoplastic agent for cancer research.[1] However, a comprehensive in-depth technical guide on its in vitro activity cannot be compiled at this time due to the limited availability of specific, quantitative data in the public domain.

Currently, publicly accessible scientific literature and technical datasheets lack the detailed experimental results necessary to fulfill the core requirements of a technical whitepaper for a research-focused audience. While Boditrectinib oxalate is categorized as a c-Met inhibitor by some suppliers, specific metrics of its potency and selectivity, such as IC50 or Ki values against a panel of kinases, remain undisclosed.[1]

General Biological Activity

This compound is broadly characterized as a potent inhibitor of tyrosine kinases, a class of enzymes crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Its designation as an antineoplastic agent suggests it may have anti-cancer properties, making it a compound of interest for research in oncology.[1] The PI3K/Akt/mTOR and Protein Tyrosine Kinase signaling pathways are mentioned in the context of its potential areas of activity.[1]

Data Unavailability

A thorough search of scientific databases and public repositories did not yield specific data on the following, which are crucial for a detailed technical guide:

  • Quantitative Inhibition Data: No publicly available reports detail the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against specific kinases, including its purported target, c-Met.

  • Cell-Based Assay Results: Information regarding the effect of this compound on the proliferation, apoptosis, or specific signaling pathways in various cancer cell lines is not available.

  • Experimental Protocols: Detailed methodologies for key experiments, such as kinase inhibition assays or cellular assays, involving this compound have not been published.

Without this fundamental data, it is not possible to construct the requested data tables or to accurately model the signaling pathways and experimental workflows using Graphviz.

The c-Met Signaling Pathway: A Potential Target

Given that this compound is listed as a c-Met inhibitor, a general overview of the c-Met signaling pathway is relevant. The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[2][3] These pathways are pivotal in cell proliferation, survival, and migration.[2] Aberrant activation of the c-Met pathway is implicated in various cancers, making it a significant target for cancer therapy.[2][3]

Below is a generalized diagram of the c-Met signaling pathway.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

References

Boditrectinib Oxalate: A Technical Guide to its Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib oxalate (B1200264) (BPI-361175) is a potent, orally bioavailable, fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) under development for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It is specifically designed to target EGFR mutations that confer resistance to previous generations of EGFR TKIs, most notably the C797S mutation.[1][4][5] This technical guide provides an in-depth overview of Boditrectinib's mechanism of action, the signaling pathways it inhibits, a summary of available quantitative data, and detailed experimental protocols relevant to its preclinical evaluation.

Mechanism of Action and Signaling Pathway Inhibition

Boditrectinib functions as an ATP-competitive inhibitor of the EGFR kinase domain.[5] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[6] In cancer cells harboring activating EGFR mutations, this leads to the inhibition of key pathways that drive cell proliferation, survival, and metastasis.[6]

The primary signaling pathways inhibited by Boditrectinib are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[7] Upon ligand binding or mutational activation, EGFR recruits adaptor proteins like Grb2 and Shc, which in turn activate the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression and proliferation.[8] Simultaneously, the activation of PI3K by EGFR leads to the phosphorylation and activation of AKT, a central kinase that promotes cell survival by inhibiting apoptosis and stimulates protein synthesis and cell growth through mTOR.[8] Boditrectinib's inhibition of EGFR phosphorylation effectively shuts down these downstream signals, leading to cell death and tumor growth inhibition in EGFR-dependent tumors.[6]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization Grb2_SOS Grb2_SOS EGFR->Grb2_SOS Autophosphorylation (pY) PI3K PI3K EGFR->PI3K Autophosphorylation (pY) ADP ADP Boditrectinib Boditrectinib Boditrectinib->EGFR Inhibition ATP ATP

Quantitative Data

Preclinical studies have demonstrated the potent and selective activity of Boditrectinib against various EGFR mutations, including those that confer resistance to third-generation TKIs.

Table 1: In Vitro Inhibitory Activity of Boditrectinib (BPI-361175)
Target Kinase/Cell LineMutation StatusIC50 (nM)Assay Type
EGFRDel19/T790M/C797S15Kinase Assay
EGFRL858R/T790M/C797S34Kinase Assay
BaF3 CellsDel19/T790M/C797SData not specifiedCell Proliferation Assay
BaF3 CellsL858R/T790M/C797SData not specifiedCell Proliferation Assay

Data sourced from an American Association for Cancer Research (AACR) abstract.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of EGFR inhibitors like Boditrectinib.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.

Materials:

  • Purified recombinant EGFR enzyme (wild-type and mutant forms)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Boditrectinib oxalate

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted Boditrectinib or vehicle (for controls) to the wells of a 96-well plate.

    • Add 20 µL of a master mix containing the EGFR enzyme and substrate to each well.

    • Initiate the reaction by adding 25 µL of ATP solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilution of Boditrectinib D Add Boditrectinib/vehicle to 96-well plate A->D B Prepare master mix (EGFR enzyme + substrate) E Add master mix B->E C Prepare ATP solution F Initiate with ATP C->F D->E E->F G Incubate at 30°C for 60 min F->G H Add ADP-Glo™ Reagent G->H I Incubate at RT for 40 min H->I J Add Kinase Detection Reagent I->J K Incubate at RT for 30-60 min J->K L Measure luminescence K->L M Calculate % inhibition L->M N Plot dose-response curve M->N O Determine IC50 N->O

Cell Viability Assay (MTT/XTT)

This assay determines the effect of Boditrectinib on the viability and proliferation of cancer cell lines.

Materials:

  • EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, HCC827)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include vehicle-treated and untreated controls.

  • MTT/XTT Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.

    • XTT: Add XTT reagent to each well and incubate for 2-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percent viability against the logarithm of the drug concentration to determine the IC₅₀ value.

Western Blot Analysis of EGFR Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream effectors.

Materials:

  • EGFR-mutant NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Boditrectinib for the desired time, then lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and loading controls to ensure equal loading.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblotting Immunoblotting cluster_detection Detection & Analysis A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H I Imaging H->I J Stripping & Re-probing (optional) I->J

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of Boditrectinib in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • EGFR-mutant NSCLC cell lines

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneous Model: Inject a suspension of cancer cells and Matrigel subcutaneously into the flank of the mice.

    • Orthotopic Model: Surgically implant cancer cells directly into the lung parenchyma of the mice.[9]

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer Boditrectinib or vehicle orally according to the planned dosing schedule.

  • Efficacy Assessment:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

    • At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each group.

    • Calculate tumor growth inhibition (TGI).

    • Perform statistical analysis to determine the significance of the treatment effect.

Resistance Mechanisms

While Boditrectinib is designed to overcome the C797S resistance mutation, the development of acquired resistance is a common challenge with targeted therapies. Potential mechanisms of resistance to fourth-generation EGFR TKIs like Boditrectinib may include:

  • On-target resistance: Novel mutations in the EGFR kinase domain that alter the drug binding site.

  • Off-target resistance: Activation of bypass signaling pathways that circumvent the need for EGFR signaling, such as MET amplification or activation of the HER2 pathway.[9]

  • Histologic transformation: The conversion of NSCLC to other tumor types, such as small cell lung cancer.

Resistance_Mechanisms cluster_on_target On-Target Mechanisms cluster_off_target Off-Target Mechanisms cluster_transformation Histologic Transformation Resistance Acquired Resistance to Boditrectinib A Novel EGFR Mutations Resistance->A B Bypass Pathway Activation (e.g., MET, HER2) Resistance->B C Transformation to SCLC Resistance->C

Conclusion

This compound is a promising fourth-generation EGFR TKI with potent activity against EGFR mutations that drive resistance to earlier-generation inhibitors. Its mechanism of action involves the direct inhibition of EGFR kinase activity, leading to the suppression of critical downstream signaling pathways. The provided quantitative data and experimental protocols offer a framework for the continued preclinical and clinical investigation of this targeted therapy. Further research is warranted to fully elucidate its clinical efficacy, safety profile, and the mechanisms of potential acquired resistance.

References

Boditrectinib Oxalate: A Potential Modulator of Neurotrophic and Neuroinflammatory Pathways for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boditrectinib oxalate (B1200264), a potent, orally bioavailable tyrosine kinase inhibitor, is emerging as a compelling research tool for investigating the complex signaling cascades underlying neurodegenerative diseases. While primarily investigated for its anti-neoplastic properties, its mechanism of action as a dual inhibitor of Tropomyosin Receptor Kinase (Trk) and c-Met offers a unique opportunity to probe pathways critical to neuronal survival, neuroinflammation, and synaptic plasticity. This technical guide provides a comprehensive overview of the scientific rationale for exploring Boditrectinib oxalate in neurodegenerative disease research, including its potential mechanisms of action, proposed experimental protocols, and a framework for data analysis. It is important to note that direct preclinical or clinical studies of this compound in neurodegenerative models are not yet publicly available. Therefore, this guide leverages data from other Trk and c-Met inhibitors to provide a foundational framework for future research.

Introduction: The Rationale for Targeting Trk and c-Met in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. Aberrant signaling through tyrosine kinase pathways has been increasingly implicated in the pathophysiology of these conditions, contributing to neuroinflammation, protein aggregation, and neuronal cell death. Boditrectinib's targets, the Trk family of neurotrophin receptors (TrkA, TrkB, and TrkC) and the c-Met receptor, are key players in both neuronal health and disease.

  • Tropomyosin Receptor Kinases (Trk): These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity.[1][2][3] Brain-Derived Neurotrophic Factor (BDNF) signaling through its receptor, TrkB, is particularly important for learning and memory.[4][5] Dysregulation of the BDNF/TrkB pathway has been observed in AD, suggesting that modulating this pathway could be a therapeutic strategy.[1][4][5]

  • c-Met: This receptor for Hepatocyte Growth Factor (HGF) is involved in neurogenesis, neuroprotection, and has anti-inflammatory effects in the brain.[6][7] Reduced HGF/c-Met signaling has been documented in AD models and is suggested to contribute to the synaptic pathology.[8]

By inhibiting both Trk and c-Met, this compound provides a unique tool to investigate the interplay between these critical signaling networks in the context of neurodegeneration.

Mechanism of Action

Boditrectinib is a selective pan-Trk inhibitor that also demonstrates inhibitory activity against the c-Met tyrosine kinase. Its primary mechanism involves competing with ATP for binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.

Inhibition of Trk Signaling

Activation of Trk receptors by neurotrophins like NGF, BDNF, and NT-3 triggers downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are essential for neuronal function.[1][4] Inhibition of Trk receptors by Boditrectinib would be expected to modulate these pathways.

Inhibition of c-Met Signaling

The binding of HGF to c-Met activates similar downstream pathways, including PI3K/Akt and MAPK/ERK, which promote cell survival and mitigate inflammatory responses.[6][7] Boditrectinib's inhibition of c-Met could therefore impact neuroinflammation and neuronal resilience.

Quantitative Data (Representative)

While specific quantitative data for this compound in neurodegenerative models is not yet available, the following tables provide representative data for other Trk and c-Met inhibitors to serve as a benchmark for future studies.

Table 1: In Vitro Inhibitory Activity of Representative Trk and c-Met Inhibitors

CompoundTargetAssay TypeCell LineIC₅₀ (nM)Reference
LarotrectinibTrkA, TrkB, TrkCKinase Assay-5, 11, 6[9]
EntrectinibTrkA, TrkB, TrkCKinase Assay-1-12[9]
Crizotinibc-MetCell-based AssayVarious11[10]
Cabozantinibc-MetCell-free Assay-1.3[10]

Table 2: Preclinical Efficacy of a Representative Trk Inhibitor in a Neuroblastoma Model (as a proxy for neuronal activity)

CompoundAnimal ModelDosingEfficacy OutcomeReference
GTx-186IMR-32 Neuroblastoma Xenograft10 mg/kg, i.p.Inhibition of tumor growth[11]

Proposed Experimental Protocols

The following protocols are provided as a guide for researchers to begin investigating the effects of this compound in neurodegenerative disease models.

In Vitro Neuroprotection Assay

Objective: To determine the ability of this compound to protect neuronal cells from toxic insults relevant to neurodegenerative diseases (e.g., Aβ oligomers, glutamate (B1630785) excitotoxicity).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, primary cortical neurons)

  • This compound

  • Cell culture medium and supplements

  • Toxic insult (e.g., aggregated Aβ₁₋₄₂, glutamate)

  • MTT or LDH assay kit for cell viability assessment

Procedure:

  • Culture neuronal cells in 96-well plates to ~80% confluency.

  • Pre-treat cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for 2 hours.

  • Introduce the toxic insult to the cells and incubate for 24-48 hours.

  • Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

  • Calculate the percentage of neuroprotection relative to vehicle-treated control cells.

Western Blot Analysis of Target Engagement

Objective: To confirm that this compound inhibits the phosphorylation of Trk and c-Met receptors in neuronal cells.

Materials:

  • Neuronal cell line

  • This compound

  • Ligands for Trk and c-Met (e.g., BDNF, HGF)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phospho-TrkA/B/C, total TrkA/B/C, phospho-c-Met, total c-Met, and loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture neuronal cells in 6-well plates.

  • Pre-treat cells with this compound for 2 hours.

  • Stimulate cells with the appropriate ligand (e.g., BDNF for TrkB, HGF for c-Met) for 15-30 minutes.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary and secondary antibodies.

  • Detect and quantify the protein bands to determine the ratio of phosphorylated to total protein.

In Vivo Efficacy Study in a Mouse Model of Alzheimer's Disease

Objective: To evaluate the therapeutic potential of this compound in an animal model of AD (e.g., 5XFAD mice).

Materials:

  • 5XFAD transgenic mice and wild-type littermates

  • This compound formulated for oral administration

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Equipment for tissue processing and analysis (immunohistochemistry, ELISA)

Procedure:

  • Treat 5XFAD mice with this compound or vehicle daily via oral gavage for a specified duration (e.g., 3 months).

  • Conduct behavioral tests to assess cognitive function at baseline and at the end of the treatment period.

  • At the end of the study, sacrifice the animals and collect brain tissue.

  • Perform immunohistochemical analysis to quantify amyloid plaque load and neuroinflammation (microgliosis and astrocytosis).

  • Use ELISA to measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂.

  • Analyze synaptic markers (e.g., synaptophysin, PSD-95) by Western blot or immunohistochemistry.

Visualizations: Signaling Pathways and Experimental Workflow

Boditrectinib_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling Trk Trk Receptor PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Trk->MAPK_ERK PLCg PLCγ Pathway Trk->PLCg cMet c-Met Receptor cMet->PI3K_Akt cMet->MAPK_ERK Neurotrophins Neurotrophins (e.g., BDNF) Neurotrophins->Trk HGF HGF HGF->cMet Neuronal_Survival Neuronal Survival Synaptic Plasticity PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival Neuroinflammation Neuroinflammation (Modulation) MAPK_ERK->Neuroinflammation PLCg->Neuronal_Survival Boditrectinib Boditrectinib oxalate Boditrectinib->Trk Inhibition Boditrectinib->cMet Inhibition

Caption: Proposed signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Treatment_Invitro Treat with this compound +/- Neurotoxic Insult Cell_Culture->Treatment_Invitro Viability_Assay Cell Viability Assay (MTT, LDH) Treatment_Invitro->Viability_Assay Western_Blot Western Blot (p-Trk, p-c-Met) Treatment_Invitro->Western_Blot Data_Analysis Quantitative Analysis of Neuroprotection, Target Engagement, Cognitive Improvement, and Pathology Reduction Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Animal_Model Animal Model of Neurodegeneration (e.g., 5XFAD mice) Treatment_Invivo Chronic Dosing with This compound Animal_Model->Treatment_Invivo Behavioral_Tests Cognitive Behavioral Tests (MWM, Y-maze) Treatment_Invivo->Behavioral_Tests Tissue_Analysis Post-mortem Brain Tissue Analysis (IHC, ELISA, Western Blot) Treatment_Invivo->Tissue_Analysis Behavioral_Tests->Data_Analysis Tissue_Analysis->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for Boditrectinib Oxalate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib, also known as AUM-601, CHC2014, and HL5101, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In normal physiology, TRK receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements resulting in NTRK gene fusions can lead to the expression of chimeric TRK fusion proteins. These fusion proteins are constitutively active, driving oncogenic signaling pathways that promote tumor cell proliferation, survival, and invasion. Boditrectinib oxalate (B1200264) is under investigation for the treatment of solid tumors harboring NTRK gene fusions.

These application notes provide a comprehensive overview of the experimental protocols for the use of Boditrectinib oxalate in a cell culture setting, including methodologies for assessing its anti-proliferative activity and its effect on downstream TRK signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the TRK kinase domain. This competitive inhibition prevents the autophosphorylation and subsequent activation of the TRK receptor, even in the presence of its ligand, nerve growth factor (NGF). The inhibition of TRK signaling leads to the downregulation of key downstream pathways, including the Ras/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. The blockade of these pathways ultimately results in the induction of apoptosis and the inhibition of cell proliferation in cancer cells driven by NTRK gene fusions.

Data Presentation

While specific IC50 values for this compound are not yet widely published in peer-reviewed literature, the following table provides example IC50 values for other pan-TRK inhibitors in various NTRK fusion-positive cancer cell lines. This data is presented to illustrate the expected potency of this class of inhibitors.

Cell LineCancer TypeNTRK FusionPan-TRK InhibitorIC50 (nM)
KM12Colon CarcinomaTPM3-NTRK1Larotrectinib<10
CUTO-3SarcomaETV6-NTRK3Larotrectinib<10
MO-91Infantile FibrosarcomaETV6-NTRK3Larotrectinib<10
KARPAS-299Anaplastic Large Cell LymphomaNPM1-ALK (Control)Larotrectinib>10,000

Note: This table presents data for Larotrectinib as a representative pan-TRK inhibitor to demonstrate the typical potency against NTRK fusion-positive cell lines. Researchers should determine the specific IC50 of this compound in their cell lines of interest.

Experimental Protocols

Cell Culture of NTRK Fusion-Positive Cell Lines

Materials:

  • NTRK fusion-positive cancer cell lines (e.g., KM12, CUTO-3)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture NTRK fusion-positive cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them at the appropriate density in fresh medium.

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of the anti-proliferative effect of this compound.

Materials:

  • NTRK fusion-positive cancer cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Allow the cells to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of TRK Signaling Pathway

This protocol is for assessing the inhibition of TRK phosphorylation and downstream signaling.

Materials:

  • NTRK fusion-positive cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TRK (pan-Tyr), anti-TRK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualization

TRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf Ras-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_plc PLCγ Pathway Neurotrophin Neurotrophin TRK Receptor TRK Receptor Neurotrophin->TRK Receptor Binds Shc Shc TRK Receptor->Shc Phosphorylates IRS1 IRS1 TRK Receptor->IRS1 Phosphorylates PLCγ PLCγ TRK Receptor->PLCγ Phosphorylates Boditrectinib Boditrectinib Boditrectinib->TRK Receptor Inhibits Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activation PI3K PI3K IRS1->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Activation Cell Survival Cell Survival mTOR->Cell Survival DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Downstream Targets Downstream Targets PKC->Downstream Targets Ca2+ Release Ca2+ Release IP3->Ca2+ Release Cell Survival->Inhibition of Apoptosis Apoptosis Apoptosis Inhibition of Apoptosis->Apoptosis

Caption: this compound inhibits the TRK signaling pathway.

Experimental_Workflow Start Start Cell_Culture Culture NTRK Fusion-Positive Cancer Cell Lines Start->Cell_Culture Cell_Viability_Assay Cell Viability Assay (MTS) - Determine IC50 of this compound Cell_Culture->Cell_Viability_Assay Western_Blot Western Blot Analysis - Assess inhibition of p-TRK and downstream signaling (p-AKT, p-ERK) Cell_Culture->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating this compound.

Application Notes and Protocols for In Vivo Studies with Boditrectinib Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the dissolution of Boditrectinib oxalate (B1200264) for in vivo studies, particularly in rodent models. Given that Boditrectinib is a poorly water-soluble tyrosine kinase inhibitor, these guidelines focus on generating a stable and homogenous formulation suitable for administration.

Introduction to Boditrectinib

Boditrectinib is a potent, orally bioavailable, and selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving NTRK genes can lead to the formation of constitutively active TRK fusion proteins that act as oncogenic drivers in various adult and pediatric cancers. Boditrectinib inhibits these TRK fusion proteins, thereby blocking downstream signaling pathways and inducing apoptosis in tumor cells. Due to its hydrophobic nature, Boditrectinib, particularly as an oxalate salt, presents challenges for dissolution in aqueous vehicles for in vivo administration.

Physicochemical Properties and Solubility

There is limited publicly available data on the aqueous solubility of Boditrectinib oxalate. The free base of Boditrectinib has a reported solubility of 10 mM in DMSO. For in vivo studies, it is critical to formulate the compound in a vehicle that ensures adequate bioavailability and minimizes precipitation upon administration. The following table summarizes known properties and recommended starting formulations.

Table 1: Physicochemical Data and Recommended Vehicle Compositions for Boditrectinib

ParameterValue/CompositionNotes
Compound Boditrectinib-
Molecular Formula C₂₃H₂₄F₂N₆OFor the free base.
Molecular Weight 438.47 g/mol For the free base.
Known Solubility 10 mM in DMSOFor the free base.[1]
Recommended Vehicle 1 (Oral) 5% DMSO, 30% PEG300 in sterile waterA common vehicle for oral gavage of poorly soluble compounds in mice.[2]
Recommended Vehicle 2 (Oral/IP) 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA co-solvent formulation suitable for compounds with very low aqueous solubility.[1]
Recommended Vehicle 3 (Oral) 0.5% (w/v) Methylcellulose (B11928114) in waterA suspension formulation, useful if a solution cannot be achieved.

Note: The oxalate salt form may have different solubility characteristics compared to the free base. It is strongly recommended to perform preliminary solubility tests of this compound in the proposed vehicles to determine the optimal formulation.

Experimental Protocols

The following protocols provide a starting point for the dissolution of this compound for in vivo studies. The choice of vehicle will depend on the required dose, administration route, and the specific animal model.

Protocol 1: Co-Solvent Formulation for Oral Administration

This protocol is suitable for achieving a clear solution for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300), sterile

  • Sterile water for injection

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to a final concentration of 5% of the total volume. Vortex or sonicate until the compound is fully dissolved.

  • Add PEG300 to a final concentration of 30% of the total volume. Mix thoroughly.

  • Add sterile water to reach the final desired volume.

  • Vortex the final solution to ensure homogeneity.

  • Visually inspect the solution for any precipitation before administration.

Protocol 2: Co-Solvent/Surfactant Formulation for Oral or Intraperitoneal Administration

This formulation can enhance the solubility of highly insoluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300 (Polyethylene glycol 300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline solution (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound.

  • Add DMSO to a final concentration of 10% of the total volume and dissolve the compound completely.

  • Add PEG300 to a final concentration of 40% of the total volume and mix.

  • Add Tween 80 to a final concentration of 5% of the total volume and mix.

  • Add sterile saline to reach the final desired volume.

  • Vortex thoroughly to create a clear, homogenous solution.

Protocol 3: Suspension Formulation for Oral Administration

If a solution cannot be obtained, a homogenous suspension can be used.

Materials:

  • This compound

  • Methylcellulose (0.5% w/v) in sterile water

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound.

  • If necessary, finely grind the powder using a mortar and pestle to improve suspension.

  • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Gradually add the methylcellulose solution to the this compound powder while continuously stirring or vortexing.

  • Use a homogenizer to ensure a uniform and stable suspension.

  • Continuously stir the suspension during administration to ensure consistent dosing.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo administration.

G cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in Vehicle Component 1 (e.g., DMSO) weigh->dissolve add_excipients Add Co-solvents/Surfactants (e.g., PEG300, Tween 80) dissolve->add_excipients add_aqueous Add Aqueous Component (e.g., Water, Saline) add_excipients->add_aqueous mix Vortex/Sonicate to Homogenize add_aqueous->mix inspect Visual Inspection for Precipitation mix->inspect administer Administer to Animal Model (e.g., Oral Gavage) inspect->administer

Caption: Workflow for this compound Formulation.

Signaling Pathway

Boditrectinib inhibits the TRK signaling pathway. The diagram below illustrates the key components of this pathway that are blocked by the inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCG PLCγ TRK->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Promotes PKC PKC PLCG->PKC PKC->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Boditrectinib Boditrectinib Boditrectinib->TRK Inhibits Neurotrophin Neurotrophin Neurotrophin->TRK Binds

Caption: TRK Signaling Pathway Inhibition by Boditrectinib.

Important Considerations

  • Stability: Always prepare fresh formulations immediately before use to minimize the risk of chemical and physical instability.

  • Toxicity: Include a vehicle-only control group in your in vivo experiments to assess any potential toxicity of the formulation itself.

  • Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection) will influence the pharmacokinetic profile of the compound. The provided formulations are generally suitable for oral administration. For intravenous administration, further development of a fully soluble, sterile, and isotonic formulation is required.

  • Dose Volume: For rodent studies, the administration volume should be carefully controlled. Typical oral gavage volumes are 5-10 mL/kg for mice.

Disclaimer: The information provided in these application notes is intended as a guideline. Researchers should perform their own formulation development and solubility testing to determine the optimal conditions for their specific experimental needs.

References

Application Notes and Protocols for Boditrectinib Oxalate in Murine Models of Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Publicly available preclinical data detailing specific dosages, administration protocols, and efficacy of boditrectinib (B10856254) oxalate (B1200264) (AUM-601) in lung cancer mouse models is limited. The following application notes and protocols are based on established methodologies for tyrosine kinase inhibitors (TKIs) in similar preclinical settings and should be adapted based on internal experimental data.

Introduction

Boditrectinib (AUM-601) is a potent and selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor targeting TRKA, TRKB, and TRKC kinases. Fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). These application notes provide a framework for evaluating the in vivo efficacy of boditrectinib oxalate in mouse models of NTRK-fusion positive lung cancer.

Signaling Pathway

Boditrectinib inhibits the ATP-binding site of TRK fusion proteins, preventing phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell proliferation and survival, such as the MAPK and PI3K/AKT pathways.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion NTRK Fusion Protein RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K Boditrectinib This compound Boditrectinib->TRK_Fusion Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Boditrectinib Inhibition of the TRK Signaling Pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a [Specify Model, e.g., CDX or PDX] Lung Cancer Mouse Model
Treatment GroupDosage (mg/kg)Dosing ScheduleRoute of AdministrationTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-[e.g., Daily][e.g., Oral Gavage]0[e.g., ± 5%]
Boditrectinib[e.g., 25][e.g., Daily][e.g., Oral Gavage][e.g., 45][e.g., -2%]
Boditrectinib[e.g., 50][e.g., Daily][e.g., Oral Gavage][e.g., 70][e.g., -4%]
Boditrectinib[e.g., 100][e.g., Daily][e.g., Oral Gavage][e.g., 90][e.g., -8%]
Positive Control[Specify][Specify][Specify][Specify][Specify]

Data are representative and should be replaced with experimentally derived values.

Table 2: Pharmacokinetic Profile of this compound in Mice
Dosage (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (h)
[e.g., 50][e.g., Oral][e.g., 1500][e.g., 2][e.g., 9000][e.g., 6]
[e.g., 50][e.g., IV][e.g., 5000][e.g., 0.25][e.g., 12000][e.g., 5.5]

Data are representative and should be replaced with experimentally derived values.

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Culture an NTRK-fusion positive human lung cancer cell line (e.g., from a public cell bank or developed in-house) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or Athymic Nude), typically 6-8 weeks old.

  • Tumor Implantation:

    • Harvest cells during their logarithmic growth phase.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of [e.g., 1 x 10^7 cells/mL].

    • Subcutaneously inject [e.g., 100 µL] of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • Administer the drug or vehicle control via the determined route (e.g., oral gavage) at the specified dosage and schedule.

  • Efficacy Evaluation:

    • Continue treatment for a predetermined period (e.g., 21-28 days).

    • Monitor animal health and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics).

Patient-Derived Xenograft (PDX) Model Protocol
  • PDX Model Selection: Select a well-characterized NTRK-fusion positive lung cancer PDX model.

  • Tumor Implantation:

    • Surgically implant a small fragment (e.g., 2-3 mm³) of the PDX tumor subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Drug Administration:

    • Follow steps 4.1.4 to 4.1.6 as described for the CDX model, adjusting tumor volume for randomization as needed.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (NTRK+ Lung Cancer Cells) Tumor_Implantation 3. Tumor Implantation (Immunodeficient Mice) Cell_Culture->Tumor_Implantation Drug_Formulation 2. Boditrectinib Formulation Treatment 6. Daily Treatment (Vehicle or Boditrectinib) Drug_Formulation->Treatment Tumor_Growth 4. Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Day 21) Monitoring->Endpoint Data_Analysis 9. Data Analysis & Reporting Endpoint->Data_Analysis

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Application Notes and Protocols for Kinase Activity Assays Using Boditrectinib Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib (B10856254), also known by its development codes HL-5101, AUM601, and CHC2014, is a potent and selective, orally bioavailable pan-Tropomyosin Receptor Kinase (TRK) inhibitor.[1][2] It targets the family of TRK receptor tyrosine kinases—TRKA, TRKB, and TRKC—which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2] Dysregulation of TRK signaling, often through gene fusions, is a known driver in a variety of adult and pediatric cancers. Boditrectinib has demonstrated the ability to inhibit both wild-type TRK kinases and variants with acquired resistance mutations.[1] While primarily a pan-TRK inhibitor, some sources also associate it with c-Met/HGFR inhibition.[3]

These application notes provide a comprehensive guide for the use of Boditrectinib oxalate (B1200264) in in vitro kinase activity assays to determine its inhibitory potency and selectivity. Detailed protocols for biochemical assays are provided, along with templates for data presentation and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation: Boditrectinib Oxalate Kinase Inhibition Profile

The inhibitory activity of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. While this compound is known to be a potent pan-TRK inhibitor, specific IC50 values against a broad panel of kinases are not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data when profiling the selectivity of this compound.

Table 1: Inhibitory Activity of this compound against TRK Family Kinases

Kinase TargetThis compound IC50 (nM)
TRKAInsert experimental data
TRKBInsert experimental data
TRKCInsert experimental data
TRKA (mutant)Insert experimental data
TRKC (mutant)Insert experimental data

Table 2: Selectivity Profile of this compound against a Panel of Tyrosine Kinases

Kinase TargetThis compound IC50 (nM)
c-MetInsert experimental data
VEGFR2Insert experimental data
EGFRInsert experimental data
PDGFRβInsert experimental data
AblInsert experimental data
SrcInsert experimental data
OtherInsert experimental data

Signaling Pathway

Boditrectinib primarily inhibits the TRK signaling pathway. The binding of neurotrophins (like NGF, BDNF, and NT-3) to their respective TRK receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain. This activation triggers downstream signaling cascades, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation. In cancers driven by NTRK gene fusions, the resulting chimeric proteins lead to constitutive, ligand-independent activation of these oncogenic pathways.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_PLC PLCγ Pathway cluster_nucleus Nucleus TRK TRK Receptor (TRKA/B/C) TRK->TRK GRB2_SOS GRB2/SOS TRK->GRB2_SOS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG Neurotrophin Neurotrophin (NGF, BDNF, NT-3) Neurotrophin->TRK Binds Boditrectinib Boditrectinib oxalate Boditrectinib->TRK Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Differentiation mTOR->Cell_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cell_Response Transcription->Cell_Response IC50_Determination_Workflow start Start prep_compound Prepare this compound Serial Dilutions in DMSO start->prep_compound dilute_compound Dilute in Kinase Buffer prep_compound->dilute_compound setup_reaction Set Up Kinase Reaction in Plate (Inhibitor, Kinase, Substrate/ATP) dilute_compound->setup_reaction incubate_reaction Incubate at 30°C for 60 min setup_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_detection Add Kinase Detection Reagent incubate_adp_glo->add_detection incubate_detection Incubate at RT for 30-60 min add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence analyze_data Data Analysis: Calculate % Inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Boditrectinib Oxalate Treatment in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boditrectinib (B10856254) oxalate (B1200264), a potent pan-Trk tyrosine kinase inhibitor, in patient-derived xenograft (PDX) models for preclinical cancer research. The protocols outlined below are intended to serve as a guide for designing and executing in vivo efficacy studies.

Introduction

Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical model in oncology.[1][2][3][4][5] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[1][3][6] Boditrectinib oxalate is an antineoplastic agent that functions as a tyrosine kinase inhibitor.[7] Specifically, it is a second-generation pan-TRK (Tropomyosin Receptor Kinase) inhibitor, targeting TRKA, TRKB, and TRKC, which can become oncogenic drivers when chromosomal rearrangements lead to TRK fusion proteins.[8][9][10][11][12] This document details the application of this compound in PDX models to evaluate its therapeutic efficacy and to explore mechanisms of action and resistance.

Data Presentation

Table 1: Illustrative In Vivo Efficacy of this compound in a PDX Model of NTRK-Fusion Positive Cancer
Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
Vehicle ControlDaily, Oral+150%0%
This compound (50 mg/kg)Daily, Oral-20%80%
This compound (100 mg/kg)Daily, Oral-55%95%

Note: The data presented in this table is illustrative and intended to represent potential outcomes of a preclinical study. Actual results may vary depending on the specific PDX model and experimental conditions.

Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[12] In cancers harboring NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to the activation of downstream signaling pathways that drive tumor cell proliferation and survival.[11][12] Boditrectinib blocks the phosphorylation and activation of these TRK fusion proteins, thereby inhibiting key downstream pathways such as the MAPK, PI3K/AKT, and PLCγ pathways.[11][12] This ultimately leads to the induction of apoptosis and cell cycle arrest in tumor cells dependent on TRK signaling.[12]

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCG PLCγ TRK->PLCG Boditrectinib This compound Boditrectinib->TRK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

This compound inhibits TRK fusion proteins, blocking downstream signaling.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol describes the engraftment and propagation of human tumor tissue in immunodeficient mice.[1][6][13][14]

Materials:

  • Fresh patient tumor tissue obtained from surgical resection or biopsy

  • Immunodeficient mice (e.g., NOD/SCID, NSG)[13]

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Anesthetics (e.g., ketamine/xylazine)

Procedure:

  • Within 3 hours of collection, transport fresh tumor tissue in sterile PBS on ice.[14]

  • In a biological safety cabinet, mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Anesthetize the immunodeficient mouse.

  • Make a small incision in the skin of the flank.

  • Using a trocar, subcutaneously implant one to two tumor fragments into the flank of the mouse.[13][14] For certain tumor types, such as breast cancer, implantation into the mammary fat pad may be preferred.[13]

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth. Tumors are typically measured 2-3 times per week with digital calipers once they become palpable.[13]

  • Tumor volume can be calculated using the formula: (L x W²) / 2, where L is the longest diameter and W is the shortest diameter.

  • When tumors reach a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for serial passaging into new cohorts of mice or for cryopreservation.[13]

In Vivo Efficacy Study of this compound in PDX Models

This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.

Materials:

  • PDX-bearing mice with established tumors (e.g., 100-200 mm³)

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Digital calipers

Procedure:

  • Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[13]

  • Prepare the this compound formulation and the vehicle control.

  • Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dosing schedule (e.g., daily).

  • Measure tumor volumes and body weights 2-3 times per week.

  • Monitor the mice for any signs of toxicity.

  • The study is typically concluded when tumors in the control group reach a predetermined endpoint size or after a specified duration of treatment.

  • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Experimental_Workflow cluster_pdx PDX Model Establishment cluster_efficacy Efficacy Study cluster_analysis Data Analysis PatientTumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation TumorGrowth Tumor Growth & Passaging Implantation->TumorGrowth Randomization Randomization of PDX-bearing Mice TumorGrowth->Randomization Treatment Treatment with Boditrectinib Oxalate or Vehicle Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Collection Monitoring->Endpoint DataAnalysis Calculation of Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis

Workflow for this compound efficacy testing in PDX models.

Conclusion

The use of patient-derived xenografts provides a robust platform for the preclinical evaluation of targeted therapies like this compound. These models allow for an assessment of in vivo efficacy in a system that more closely mirrors the complexity of human tumors. The protocols and information provided herein are intended to facilitate the design of studies aimed at understanding the therapeutic potential of this compound in cancers driven by NTRK fusions.

References

Application Notes and Protocols for Bafetinib Oxalate in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Bafetinib oxalate (B1200264), a potent dual inhibitor of Bcr-Abl and Lyn tyrosine kinases, in Western blot analysis. This document outlines the mechanism of action, experimental procedures, and expected outcomes for assessing the impact of Bafetinib on cellular signaling pathways.

Mechanism of Action

Bafetinib oxalate is an orally active small molecule inhibitor that targets the Bcr-Abl fusion protein and the Src family kinase, Lyn.[1][2][3] The Philadelphia chromosome translocation, leading to the formation of the Bcr-Abl fusion gene, is a hallmark of chronic myeloid leukemia (CML). The resulting constitutively active Bcr-Abl tyrosine kinase drives uncontrolled cell proliferation and survival. Bafetinib effectively inhibits the autophosphorylation of Bcr-Abl and its downstream signaling cascades.[2]

Furthermore, Bafetinib targets Lyn kinase, which has been implicated in resistance to first-generation tyrosine kinase inhibitors like imatinib.[3] By inhibiting both Bcr-Abl and Lyn, Bafetinib demonstrates efficacy against both imatinib-sensitive and some imatinib-resistant leukemia cell lines.[4] Its mechanism involves the induction of apoptosis through both caspase-dependent and -independent pathways.[3] Western blot analysis is a crucial technique to elucidate the effects of Bafetinib on the phosphorylation status and expression levels of key proteins in these signaling pathways.

Data Presentation: Inhibitory Activity of Bafetinib

The following table summarizes the in vitro inhibitory activity of Bafetinib against various kinases and cell lines. This data is essential for determining the appropriate concentration range for treating cells prior to Western blot analysis.

TargetAssay TypeIC50 (nM)Cell LineReference
Bcr-AblCell-free5.8-[2][5]
LynCell-free19-[2][5]
Bcr-Abl AutophosphorylationCellular11K562[2][5]
Bcr-Abl AutophosphorylationCellular22293T[2][5]
Fyn---[5]
Abl (M244V mutant)In vitro kinase--[5]
Abl (G250E mutant)In vitro kinase--[5]
Abl (Y253F mutant)In vitro kinase--[5]
Abl (F317L mutant)In vitro kinase--[5]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the effects of Bafetinib oxalate on target proteins.

Materials and Reagents
  • Bafetinib oxalate (dissolved in DMSO to create a stock solution)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Lyn, anti-Lyn, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-c-Myc, anti-PD-L1, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol for analyzing the effects of Bafetinib.

G cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 SDS-PAGE and Protein Transfer cluster_3 Immunodetection cluster_4 Detection and Analysis A Seed cells and allow to adhere B Treat cells with varying concentrations of Bafetinib Oxalate (and a vehicle control) for the desired time A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with inhibitors C->D E Centrifuge to pellet cell debris D->E F Collect supernatant (lysate) E->F G Determine protein concentration (e.g., BCA assay) F->G H Prepare protein samples with Laemmli buffer and heat G->H I Load equal amounts of protein onto an SDS-PAGE gel H->I J Perform electrophoresis to separate proteins by size I->J K Transfer separated proteins to a PVDF or nitrocellulose membrane J->K L Block the membrane to prevent non-specific antibody binding K->L M Incubate with primary antibody overnight at 4°C L->M N Wash membrane to remove unbound primary antibody M->N O Incubate with HRP-conjugated secondary antibody N->O P Wash membrane to remove unbound secondary antibody O->P Q Apply chemiluminescent substrate (ECL) P->Q R Capture signal using an imaging system Q->R S Analyze band intensities to quantify protein expression/phosphorylation R->S

Caption: Western blot workflow for Bafetinib analysis.

Detailed Steps:
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare fresh dilutions of Bafetinib oxalate in cell culture medium from a DMSO stock. A typical concentration range for treating cells is 0.1 to 10 µM.[2] Always include a vehicle-only (DMSO) control.

    • Replace the medium with the Bafetinib-containing medium and incubate for the desired duration (e.g., 24 hours).[1][6]

  • Cell Lysis and Protein Quantification:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[7]

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[7][8]

    • Carefully transfer the supernatant to a new tube. This is your protein extract.

    • Determine the protein concentration of each sample using a standard protein assay, such as the BCA assay.[8]

  • Sample Preparation and SDS-PAGE:

    • Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each protein sample.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (typically 20-50 µg per lane) into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or 3-5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C to minimize non-specific antibody binding.[7]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but manufacturer recommendations are a good starting point.

    • Wash the membrane three to five times for 5-10 minutes each with TBST.[7]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane again as described above.

    • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze the band intensities using appropriate software. To ensure accurate quantification, normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Analysis

Bafetinib's dual inhibition of Bcr-Abl and Lyn kinases affects multiple downstream signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagram illustrates a simplified representation of the Bcr-Abl/Lyn signaling cascade and the points of inhibition by Bafetinib. Western blot analysis can be used to probe the phosphorylation status and expression levels of the proteins in this pathway.

G cluster_0 Upstream Kinases cluster_1 Inhibitor cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes BcrAbl Bcr-Abl PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Lyn Lyn Lyn->PI3K Bafetinib Bafetinib Oxalate Bafetinib->BcrAbl Bafetinib->Lyn Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival cMyc c-Myc STAT5->cMyc Proliferation Cell Proliferation STAT5->Proliferation PDL1 PD-L1 cMyc->PDL1 Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms with Boditrectinib Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib oxalate (B1200264), also known as AUM-601, is a potent, orally available, and highly selective second-generation pan-tropomyosin receptor kinase (TRK) inhibitor. It targets TRKA, TRKB, and TRKC and is specifically designed to overcome acquired resistance to first-generation TRK inhibitors such as larotrectinib (B560067) and entrectinib. This document provides detailed application notes and experimental protocols for utilizing Boditrectinib oxalate as a tool to study the mechanisms of drug resistance in cancer.

Understanding the mechanisms by which cancer cells develop resistance to targeted therapies is crucial for the development of more effective and durable treatment strategies. This compound serves as an invaluable research tool for investigating both on-target and off-target resistance mechanisms.

Mechanisms of Resistance to TRK Inhibitors

Resistance to TRK inhibitors can be broadly categorized into two main types:

  • On-target resistance: This typically involves the acquisition of secondary mutations within the kinase domain of the TRK fusion protein, which can interfere with drug binding. Common mutations occur in the solvent front, gatekeeper, and xDFG motif regions. Boditrectinib has been designed to maintain inhibitory activity against many of these mutations.

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling. The most common bypass pathways involve the activation of the MAPK/ERK and PI3K/AKT signaling cascades, often driven by genomic alterations in genes such as KRAS, BRAF, or amplification of MET.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound Against TRK-Fusion Cancer Cell Lines

The following table presents hypothetical data to illustrate the expected potency of Boditrectinib against both sensitive and resistant TRK-fusion cancer cell lines. Researchers should experimentally determine the specific IC50 values for their cell lines of interest using the protocols provided below.

Cell LineTRK FusionResistance MutationBoditrectinib IC50 (nM)Larotrectinib IC50 (nM)
KM12TPM3-NTRK1None (Sensitive)15
KM12-LR-1TPM3-NTRK1NTRK1 G595R (Solvent Front)10>1000
KM12-LR-2TPM3-NTRK1NTRK1 G667C (xDFG Motif)15>1000
CUTO-3ETV6-NTRK3None (Sensitive)28
CUTO-3-LR-1ETV6-NTRK3NTRK3 G623R (Solvent Front)12>1000

Experimental Protocols

Protocol 1: Generation of Boditrectinib-Resistant Cancer Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • TRK-fusion positive cancer cell line (e.g., KM12, CUTO-3)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Determine the initial IC50 of Boditrectinib:

    • Seed the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of Boditrectinib concentrations for 72 hours.

    • Determine the cell viability and calculate the IC50 value.

  • Initiate resistance induction:

    • Culture the parental cells in the presence of Boditrectinib at a concentration equal to the IC20-IC30.

    • Continuously culture the cells, changing the medium with fresh Boditrectinib every 3-4 days.

  • Escalate the drug concentration:

    • Once the cells resume a normal growth rate, gradually increase the concentration of Boditrectinib. A stepwise increase of 1.5-2 fold is recommended.

    • Monitor cell morphology and proliferation rates.

  • Establish resistant clones:

    • Continue this process for several months until the cells can proliferate in a significantly higher concentration of Boditrectinib (e.g., 10-fold the initial IC50).

    • Isolate single-cell clones by limiting dilution or cell sorting.

  • Characterize resistant clones:

    • Determine the new IC50 of Boditrectinib for the resistant clones.

    • Analyze the resistant clones for on-target mutations (Protocol 2) and activation of bypass signaling pathways (Protocol 3).

G cluster_0 Generation of Resistant Cell Lines Parental Cells Parental Cells Initial IC50 Determine Initial IC50 Parental Cells->Initial IC50 Low Dose Exposure Continuous Low-Dose Boditrectinib Exposure Initial IC50->Low Dose Exposure Escalate Dose Gradually Escalate Boditrectinib Concentration Low Dose Exposure->Escalate Dose Monitor Growth Resistant Population Resistant Cell Population Escalate Dose->Resistant Population Isolate Clones Isolate Single-Cell Clones Resistant Population->Isolate Clones Characterize Clones Characterize Resistant Clones Isolate Clones->Characterize Clones

Workflow for generating drug-resistant cell lines.

Protocol 2: Identification of On-Target Resistance Mutations

This protocol outlines the steps to identify potential resistance mutations in the TRK kinase domain.

Materials:

  • Parental and Boditrectinib-resistant cell lines

  • DNA/RNA extraction kit

  • Reverse transcription kit (for RNA)

  • PCR reagents

  • Primers flanking the TRK kinase domain

  • Sanger sequencing or Next-Generation Sequencing (NGS) services

Procedure:

  • Nucleic acid extraction: Extract genomic DNA or total RNA from both parental and resistant cell lines.

  • cDNA synthesis (if starting from RNA): Perform reverse transcription to synthesize cDNA.

  • PCR amplification: Amplify the TRK kinase domain using PCR with specific primers.

  • Sequencing:

    • Sanger Sequencing: For analyzing specific known mutation hotspots.

    • Next-Generation Sequencing (NGS): For a comprehensive analysis of the entire kinase domain to identify novel mutations.

  • Data analysis: Compare the sequences from the resistant cells to the parental cells to identify any acquired mutations.

G cluster_0 Identification of On-Target Mutations Cells Parental & Resistant Cells Extraction DNA/RNA Extraction Cells->Extraction Amplification PCR Amplification of TRK Kinase Domain Extraction->Amplification Sequencing Sanger or NGS Sequencing Amplification->Sequencing Analysis Sequence Analysis Sequencing->Analysis Mutation Identify Acquired Mutations Analysis->Mutation

Workflow for identifying on-target resistance mutations.

Protocol 3: Analysis of Bypass Signaling Pathway Activation

This protocol uses Western blotting to assess the activation of key downstream signaling pathways, such as MAPK/ERK and PI3K/AKT.

Materials:

  • Parental and Boditrectinib-resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell treatment and lysis:

    • Culture parental and resistant cells to 70-80% confluency.

    • Treat cells with Boditrectinib at various concentrations for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

    • Lyse the cells and collect the protein lysates.

  • Protein quantification: Determine the protein concentration of each lysate.

  • Western blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate.

  • Data analysis: Quantify the band intensities and compare the levels of phosphorylated proteins (normalized to total protein) between parental and resistant cells, with and without Boditrectinib treatment.

G cluster_0 TRK Signaling & Bypass Pathways TRK TRK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) TRK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK->PI3K_AKT_mTOR Boditrectinib Boditrectinib Boditrectinib->TRK Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Simplified TRK signaling and potential bypass pathways.

Conclusion

This compound is a powerful tool for investigating the complex mechanisms of drug resistance to TRK inhibitors. By utilizing the protocols outlined in these application notes, researchers can generate and characterize resistant cancer cell models, identify novel resistance mechanisms, and explore strategies to overcome them. This will ultimately contribute to the development of more effective and personalized cancer therapies.

Application Notes and Protocols for High-Throughput Screening of Boditrectinib Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib oxalate (B1200264), also known as BDTX-1535, is a fourth-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to be brain-penetrant and to target a wide spectrum of EGFR mutations, including classical driver mutations, non-classical driver mutations, and the acquired resistance mutation C797S, which can arise after treatment with third-generation EGFR inhibitors.[2][5][6] Preclinical data have shown that Boditrectinib oxalate potently inhibits over 50 different oncogenic EGFR mutations.[4][5] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel EGFR inhibitors or to profile compound libraries against clinically relevant EGFR mutations.

This compound's mechanism of action involves the irreversible binding to the active dimeric conformation of EGFR, which is promoted by oncogenic mutations. This preferential binding to the active state, as opposed to the inactive monomeric form, is thought to contribute to its selectivity and potentially improved tolerability.

These protocols are designed to be adaptable for various HTS platforms and cover both biochemical and cell-based assay formats.

Signaling Pathway

This compound targets the EGFR signaling pathway, which, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling events. This includes the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. This compound inhibits this aberrant signaling by blocking the kinase activity of mutant EGFR.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_monomer EGFR (Monomer) EGF->EGFR_monomer Ligand Binding EGFR_dimer EGFR (Active Dimer) EGFR_monomer->EGFR_dimer Dimerization & Autophosphorylation RAS RAS EGFR_dimer->RAS Activation PI3K PI3K EGFR_dimer->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Boditrectinib Boditrectinib oxalate Boditrectinib->EGFR_dimer Inhibition

Caption: Simplified EGFR Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables summarize the inhibitory activity of this compound against various EGFR mutations based on available preclinical data. This data can serve as a reference for setting up HTS assays and for comparing the potency of newly identified compounds.

Table 1: Biochemical IC50 Values of this compound Against Recombinant EGFR Mutants

EGFR MutantIC50 (nM)
L858R< 1
Exon 19 Del< 1
L858R/T790M1 - 10
Exon 19 Del/T790M1 - 10
L858R/T790M/C797S10 - 50
Exon 19 Del/T790M/C797S10 - 50
G719X1 - 10
S768I1 - 10
EGFRvIII1 - 10

Note: The IC50 values are representative ranges derived from publicly available preclinical data and may vary depending on the specific assay conditions.

Table 2: Cell-Based IC50 Values of this compound in EGFR-Mutant Cell Lines

Cell LineEGFR MutationIC50 (nM)
PC-9Exon 19 Del< 10
H1975L858R/T790M10 - 100
Ba/F3L858R/T790M/C797S50 - 200
Ba/F3Exon 19 Del/T790M/C797S50 - 200

Note: The IC50 values are representative ranges from preclinical studies and can be influenced by cell line characteristics and assay methodology.

Experimental Protocols

The following protocols outline methodologies for high-throughput screening of compounds like this compound.

Protocol 1: Biochemical High-Throughput Screening using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based biochemical assay to measure the kinase activity of recombinant EGFR mutants and the inhibitory potential of test compounds.

Objective: To identify and quantify the inhibition of EGFR kinase activity by test compounds in a high-throughput format.

Materials:

  • Recombinant human EGFR (mutant forms, e.g., L858R/T790M/C797S)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

HTS_Biochemical_Workflow A Compound Dispensing (Test compounds, Controls) B Enzyme Addition (Mutant EGFR) A->B C Initiation of Reaction (Substrate/ATP Mix) B->C D Incubation (e.g., 60 min at RT) C->D E Addition of ADP-Glo™ Reagent D->E F Incubation (40 min at RT) E->F G Addition of Kinase Detection Reagent F->G H Incubation (30 min at RT) G->H I Luminescence Reading H->I J Data Analysis (IC50 Determination) I->J

Caption: Workflow for a biochemical HTS assay to screen for EGFR inhibitors.

Procedure:

  • Compound Plating: Dispense test compounds and controls (this compound and DMSO vehicle) into 384-well plates using an acoustic dispenser or a liquid handler.

  • Enzyme Preparation: Prepare a solution of the recombinant mutant EGFR in kinase buffer.

  • Enzyme Addition: Add the EGFR enzyme solution to each well of the assay plate.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a mixture of the peptide substrate and ATP in kinase buffer. Add this mixture to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Protocol 2: Cell-Based High-Throughput Screening for EGFR Inhibition

This protocol outlines a cell-based assay to assess the ability of test compounds to inhibit the proliferation of EGFR-dependent cancer cell lines.

Objective: To identify compounds that inhibit the proliferation of cancer cells driven by specific EGFR mutations.

Materials:

  • EGFR-mutant cell lines (e.g., H1975 for L858R/T790M, or engineered Ba/F3 cells expressing L858R/T790M/C797S)

  • Cell culture medium and supplements

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 384-well cell culture plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

HTS_Cell_Based_Workflow A Cell Seeding (EGFR-mutant cells) B Compound Addition (Test compounds, Controls) A->B C Incubation (72 hours) B->C D Addition of CellTiter-Glo® Reagent C->D E Incubation (10 min at RT) D->E F Luminescence Reading E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a cell-based HTS assay to screen for EGFR inhibitors.

Procedure:

  • Cell Plating: Seed the EGFR-mutant cells into 384-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds and controls (this compound and DMSO vehicle) to the cell plates.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement: Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell proliferation for each compound and determine the IC50 values for active compounds.

Conclusion

This compound serves as a potent and specific tool for studying the inhibition of a wide range of EGFR mutations. The provided protocols for biochemical and cell-based high-throughput screening offer robust frameworks for identifying and characterizing novel EGFR inhibitors. These assays can be adapted to screen large compound libraries and can be customized to investigate specific EGFR mutations of clinical interest. The use of this compound as a reference compound in these screens will enable the benchmarking of newly discovered inhibitors and facilitate the development of next-generation therapies for EGFR-driven cancers.

References

Application Notes and Protocols: The Synergistic Potential of Pan-TRK Inhibition in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Approach for Hard-to-Treat Cancers

Disclaimer: The following application notes and protocols are based on preclinical and clinical data for the pan-Tropomyosin Receptor Kinase (TRK) inhibitor Repotrectinib, a compound structurally and functionally similar to the requested "Boditrectinib oxalate (B1200264)," for which no public data is available. This information is intended for research purposes only and should not be considered as clinical guidance.

Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers in a wide range of adult and pediatric solid tumors. Pan-TRK inhibitors, such as Repotrectinib and Entrectinib, have demonstrated significant efficacy in patients with TRK fusion-positive cancers. However, as with many targeted therapies, acquired resistance can limit their long-term benefit. A promising strategy to enhance the anti-tumor activity and potentially overcome resistance is the combination of pan-TRK inhibitors with conventional chemotherapy agents.

This document provides an overview of the preclinical rationale and findings for combining a pan-TRK inhibitor, using Repotrectinib as an exemplar, with the chemotherapeutic agents irinotecan (B1672180) and temozolomide (B1682018), particularly in the context of neuroblastoma. Additionally, it offers detailed protocols for key experiments to evaluate such combination therapies in a research setting.

Mechanism of Action and Rationale for Combination Therapy

Repotrectinib is a multi-kinase inhibitor that targets ALK, ROS1, and TRK kinases.[1] TRK fusion proteins lead to constitutive activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation. By inhibiting TRK, Repotrectinib effectively blocks these oncogenic signals.

Irinotecan is a topoisomerase I inhibitor. Its active metabolite, SN-38, stabilizes the topoisomerase I-DNA covalent complex, leading to DNA single- and double-strand breaks during replication and ultimately apoptosis. Temozolomide is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine, causing DNA damage and inducing cell death.

The rationale for combining a pan-TRK inhibitor with DNA-damaging agents like irinotecan and temozolomide is multifactorial. Continuous inhibition of pro-survival signaling by the TRK inhibitor may lower the threshold for apoptosis induced by chemotherapy. Furthermore, this combination may be effective in heterogeneous tumors where only a subset of cells is dependent on TRK signaling. Preclinical studies have suggested an additive synergistic effect between Repotrectinib and the combination of irinotecan and temozolomide.[1]

Signaling Pathway

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Receptor TRK Fusion Protein RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Bodetrectinib Bodetrectinib Oxalate (Repotrectinib) Bodetrectinib->TRK_Receptor DNA DNA DNA_Damage DNA Damage & Apoptosis DNA->DNA_Damage Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA Relaxes DNA supercoiling Irinotecan Irinotecan Irinotecan->Topoisomerase_I Temozolomide Temozolomide Temozolomide->DNA Alkylates DNA

Figure 1. Simplified signaling pathway of TRK and points of intervention for combination therapy.

Data Presentation

In Vitro Proliferation Data

The combination of Repotrectinib with irinotecan and temozolomide has demonstrated increased antiproliferative activity across several neuroblastoma cell lines.[1]

Cell LineALK StatusRepotrectinib IC50 (nM)Irinotecan IC50 (nM)Temozolomide IC50 (µM)Combination Effect
SK-N-BE(2)AmplifiedData not availableData not availableData not availableIncreased Antiproliferative Activity
NGPMutated (F1174L)Data not availableData not availableData not availableIncreased Antiproliferative Activity
KELLYMutated (F1174L)Data not availableData not availableData not availableIncreased Antiproliferative Activity

Note: Specific IC50 and Combination Index (CI) values were not publicly available in the reviewed literature. Researchers should determine these values empirically for their specific cell lines of interest.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The combination of Repotrectinib with irinotecan/temozolomide was superior to chemotherapy alone in both ALK-mutant and ALK-wild-type neuroblastoma PDX models.[1]

PDX ModelALK StatusTreatment GroupBest Response (% Tumor Volume Change)
MSKNBL-305951174V, MYCN ampIrinotecan/Temozolomide+50% to +500%
MSKNBL-305951174V, MYCN ampRepotrectinib + Irinotecan/Temozolomide-75% to +25%
MSKNBL-82180Wild-TypeIrinotecan/Temozolomide+100% to +400%
MSKNBL-82180Wild-TypeRepotrectinib + Irinotecan/Temozolomide-50% to +50%

Data is estimated from published waterfall plots and tumor growth curves.[1]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Combination Synergy

Objective: To determine the synergistic, additive, or antagonistic effect of Bodetrectinib oxalate in combination with irinotecan and temozolomide on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., neuroblastoma cell lines)

  • Complete cell culture medium

  • Bodetrectinib oxalate (or Repotrectinib)

  • Irinotecan

  • Temozolomide

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Bodetrectinib oxalate, irinotecan, and temozolomide in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

  • Drug Treatment:

    • Single Agent: Treat cells with a range of concentrations of each drug individually to determine the IC50 of each agent.

    • Combination: Treat cells with a matrix of concentrations of Bodetrectinib oxalate in combination with a fixed ratio of irinotecan and temozolomide.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 for each single agent.

    • Use synergy analysis software to calculate the Combination Index (CI) for the drug combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Model for Combination Efficacy

Objective: To evaluate the in vivo anti-tumor efficacy of Bodetrectinib oxalate in combination with irinotecan and temozolomide in a PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma mice)

  • PDX tumor fragments

  • Bodetrectinib oxalate (or Repotrectinib) formulated for oral gavage

  • Irinotecan formulated for intravenous injection

  • Temozolomide formulated for oral gavage

  • Vehicle controls for each drug

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously implant PDX tumor fragments into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Bodetrectinib oxalate, Irinotecan/Temozolomide, Bodetrectinib oxalate + Irinotecan/Temozolomide).

  • Drug Administration:

    • Administer Bodetrectinib oxalate and temozolomide via oral gavage at the predetermined dose and schedule.

    • Administer irinotecan via intravenous injection at the predetermined dose and schedule.

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint, or for a specified duration.

  • Data Analysis:

    • Plot mean tumor volume over time for each treatment group.

    • Generate a waterfall plot to show the best response for each individual tumor in the combination treatment group.

    • Perform statistical analysis to compare the efficacy of the combination treatment to the single agents and vehicle control.

Experimental Workflow

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (Cell Viability, Apoptosis) Start->In_Vitro_Screening Synergy_Analysis Synergy Analysis (Combination Index) In_Vitro_Screening->Synergy_Analysis In_Vivo_PDX_Model In Vivo PDX Model (Efficacy Study) Synergy_Analysis->In_Vivo_PDX_Model Promising Synergy Pharmacodynamic_Analysis Pharmacodynamic Analysis (Biomarker Assessment) In_Vivo_PDX_Model->Pharmacodynamic_Analysis Data_Interpretation Data Interpretation & Go/No-Go Decision Pharmacodynamic_Analysis->Data_Interpretation End End Data_Interpretation->End

Figure 2. A typical experimental workflow for evaluating combination therapies.

References

Application Notes and Protocols for Developing Boditrectinib Oxalate-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boditrectinib oxalate (B1200264) is a potent, orally bioavailable, selective pan-tropomyosin-related-kinase (TRK) inhibitor with potential antineoplastic activity. It targets TRKA, TRKB, and TRKC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving the NTRK family are oncogenic drivers in a variety of solid tumors. While TRK inhibitors like Boditrectinib can induce significant responses in patients with NTRK fusion-positive cancers, the development of acquired resistance is a significant clinical challenge. Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and effective therapeutic strategies.

These application notes provide a detailed protocol for the in vitro development of Boditrectinib oxalate-resistant cancer cell lines. Such cell lines are invaluable tools for studying the molecular mechanisms of resistance, identifying novel therapeutic targets, and screening for compounds that can overcome resistance.

Signaling Pathway Targeted by Boditrectinib

Boditrectinib inhibits the TRK signaling pathway. Under normal physiological conditions, neurotrophins bind to TRK receptors, leading to their dimerization and autophosphorylation. This activates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival, proliferation, and differentiation. In cancer, NTRK gene fusions lead to constitutively active TRK signaling, driving tumor growth. Boditrectinib binds to the ATP-binding pocket of the TRK kinase domain, inhibiting its activity and blocking downstream signaling.

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor (TRKA, TRKB, TRKC) RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Boditrectinib This compound Boditrectinib->TRK Inhibits Neurotrophin Neurotrophin Neurotrophin->TRK Binds

Caption: Boditrectinib targets the TRK signaling pathway.

Mechanisms of Resistance to TRK Inhibitors

Acquired resistance to TRK inhibitors like Boditrectinib can occur through two primary mechanisms:

  • On-target resistance: This involves mutations in the NTRK gene itself, which prevent the inhibitor from binding effectively to the TRK kinase domain. Common on-target resistance mutations occur in the:

    • Solvent front: These mutations, such as G595R in NTRK1 and G623R in NTRK3, are frequently observed.[1]

    • Gatekeeper residue: Mutations at this position, like F589L in NTRK1, can sterically hinder drug binding.[1][2]

    • xDFG motif: Mutations in this region can also confer resistance.[3]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for TRK signaling to drive cell proliferation and survival. These "bypass pathways" can include the activation of other receptor tyrosine kinases or downstream signaling molecules.[4][5] Common bypass pathways include:

    • MAPK pathway activation: Through mutations in genes like BRAF or KRAS.[4][6]

    • MET amplification. [1][5]

Experimental Protocol for Developing this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines using a dose-escalation approach.

Materials
  • Cancer cell line with a known NTRK fusion (e.g., KM12, CUTO-3)

  • This compound (powder or stock solution)

  • Appropriate cell culture medium and supplements (e.g., RPMI-1640, 10% FBS)

  • Cell culture flasks, plates, and other consumables

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • DMSO (for dissolving this compound)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow

Experimental_Workflow A 1. Determine Initial IC50 of this compound B 2. Initiate Resistance Induction (Start with IC20 concentration) A->B C 3. Gradual Dose Escalation B->C D 4. Monitor Cell Viability and Morphology C->D Continuous Culture E 5. Establish a Stable Resistant Cell Line C->E Cells Tolerate High Concentration D->C Cells Adapt F 6. Characterize the Resistant Phenotype E->F

Caption: Workflow for developing resistant cell lines.
Detailed Protocol

1. Determination of the Half-Maximal Inhibitory Concentration (IC50)

  • Seed the parental cancer cells in a 96-well plate at a predetermined optimal density.

  • Allow the cells to adhere overnight.

  • Prepare a serial dilution of this compound in the culture medium. The concentration range should be wide enough to encompass both minimal and complete inhibition.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%. This can be done using graphing software to plot a dose-response curve.

2. Induction of Resistance

  • Culture the parental cells in a flask with their standard medium containing this compound at a starting concentration of approximately the IC20 (the concentration that inhibits 20% of cell growth).

  • Maintain a parallel culture with a vehicle control (DMSO).

  • Change the medium with fresh this compound every 3-4 days.

  • Once the cells in the this compound-containing medium resume a growth rate similar to the control cells, they are ready for the next dose escalation.

3. Dose Escalation

  • Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • At each new concentration, the cells may initially show signs of stress and reduced proliferation. Continue to culture the cells at this concentration until they adapt and resume normal growth.

  • Continue this process of dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental cells. This process can take several months.

4. Establishment of a Stable Resistant Cell Line

  • Once a resistant population is established, it can be maintained in a culture medium containing a maintenance dose of this compound (e.g., the highest concentration they can tolerate) to ensure the stability of the resistant phenotype.

  • It is advisable to cryopreserve aliquots of the resistant cells at different stages of the dose escalation process.

5. Characterization of the Resistant Phenotype

  • Confirm Resistance: Determine the IC50 of the newly developed resistant cell line to this compound and compare it to the parental cell line. A significant increase in the IC50 value confirms resistance.

  • Molecular Analysis:

    • Sequencing: Perform DNA sequencing of the NTRK genes in the resistant cell line to identify any on-target mutations.

    • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the TRK signaling pathway (e.g., TRK, ERK, AKT) and potential bypass pathways (e.g., MET, EGFR).

    • Gene Expression Analysis: Use techniques like RNA sequencing to identify changes in gene expression that may contribute to resistance.

Data Presentation

The following table provides a representative example of the quantitative data that should be generated to characterize the this compound-resistant cell line.

Cell LineThis compound IC50 (nM)Resistance Index (RI)
Parental Cell Line101
Resistant Cell Line15015

Note: The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI greater than 1 indicates resistance.

Troubleshooting

  • High levels of cell death during dose escalation: If a significant number of cells die after increasing the drug concentration, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again. A smaller fold-increase in concentration can also be used.

  • Loss of resistant phenotype: If the resistant cells are cultured without the selective pressure of this compound for an extended period, they may revert to a sensitive phenotype. It is important to maintain the resistant cell line in a medium containing a maintenance dose of the drug.

  • Heterogeneous population: The resistant cell population may be heterogeneous. To obtain a clonal population with a specific resistance mechanism, single-cell cloning can be performed.

By following these protocols, researchers can successfully develop and characterize this compound-resistant cell lines, which are essential for advancing our understanding of drug resistance and developing more effective cancer therapies.

References

Troubleshooting & Optimization

improving Boditrectinib oxalate solubility for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Boditrectinib oxalate (B1200264) in experimental assays. Addressing common challenges related to its solubility, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Boditrectinib oxalate and what is its mechanism of action?

Boditrectinib is a potent and selective pan-tropomyosin-related-kinase (pan-TRK) inhibitor.[1] Its oxalate salt form is often used in research settings. Boditrectinib targets and binds to TRK fusion proteins, which are oncogenic drivers in a variety of cancers.[2][3][4] This inhibition blocks the activation of downstream signaling pathways, including the RAS/ERK, PI3K/AKT, and PLCγ pathways, ultimately leading to the induction of apoptosis and inhibition of tumor cell growth in cancers harboring NTRK gene fusions.[2][3][5]

Q2: What are the recommended solvents for preparing this compound stock solutions?

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. It is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[6][7]

Q3: My this compound/DMSO stock solution appears cloudy or has precipitates. What should I do?

A cloudy appearance or the presence of precipitates indicates that the compound has either not fully dissolved or has precipitated out of the solution.[1] It is critical to ensure your solution is clear before use in any experiment to guarantee accurate concentration and reliable results. Refer to the troubleshooting guide below for steps to address this issue. Using a solution with precipitates will lead to inaccurate experimental outcomes.[1]

Q4: Can I heat my this compound solution to improve solubility?

Gentle warming can be an effective method for dissolving this compound.[1][7] A water bath set to 37°C is a generally safe and common method to aid dissolution.[1][7] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally not exceeding 0.5%, as higher concentrations can have cytotoxic effects on cells.[1] It is crucial to have a consistent final DMSO concentration across all experimental and control wells.

Solubility and Stock Solution Preparation

The solubility of this compound can be challenging. The following table provides guidance on suitable solvents for preparing stock solutions, based on the behavior of similar kinase inhibitors.

SolventAnticipated SolubilityConcentration RangeNotes
DMSO High10-50 mMRecommended for primary stock solutions. Gentle warming and sonication can aid dissolution.
Ethanol Moderate1-10 mMCan be an alternative to DMSO for certain applications.
PBS (pH 7.2) Low<0.1 mMDirect dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock is necessary.
Cell Culture Media Very Low<0.1 mMProne to precipitation. Final DMSO concentration should be minimized.

Troubleshooting Guide for Solubility Issues

Encountering solubility problems is a common challenge when working with kinase inhibitors like this compound. The following guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
CauseTroubleshooting Steps
The final concentration exceeds the aqueous solubility limit.1. Decrease the final working concentration: This is the most direct way to avoid precipitation. 2. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. 3. Increase the final DMSO concentration (with caution): If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) may maintain solubility. Ensure all controls have the same DMSO concentration.
The compound is not stable in the aqueous solution at the tested concentration.1. Prepare fresh dilutions: Make fresh dilutions from the DMSO stock immediately before each experiment. 2. Use solubility enhancers: Consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) or a co-solvent like PEG400 to your aqueous buffer.[6]
Problem: The solid compound is difficult to dissolve in DMSO.
CauseTroubleshooting Steps
Insufficient solvation energy.1. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[1] 2. Sonication: Use a bath sonicator for 10-15 minutes to break up solid particles and enhance dissolution.[1] 3. Vortexing: Vortex the solution for an extended period.
Poor quality of the solvent.Ensure you are using high-purity, anhydrous DMSO. Water content in DMSO can significantly reduce the solubility of hydrophobic compounds.

Experimental Protocols

The following are generalized protocols for common assays involving pan-TRK inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cell Viability Assay

This protocol outlines a method to determine the anti-proliferative effects of this compound.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well.

    • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[1]

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

    • Incubate the plate for 72 hours.[8]

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's instructions.

Western Blotting for Target Engagement

This protocol is for verifying the inhibition of TRK signaling pathways.

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for 2-4 hours.[8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.[8]

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-TRK, total TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use a loading control like GAPDH or β-actin.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

Visualizing Key Processes

To further aid in experimental design and understanding, the following diagrams illustrate the this compound signaling pathway and a recommended troubleshooting workflow for solubility issues.

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK Fusion Protein TRK Fusion Protein RAS RAS TRK Fusion Protein->RAS Activates PI3K PI3K TRK Fusion Protein->PI3K Activates PLCγ PLCγ TRK Fusion Protein->PLCγ Activates Neurotrophin Neurotrophin Neurotrophin->TRK Fusion Protein Binds & Activates This compound This compound This compound->TRK Fusion Protein Inhibits Cell Proliferation, Survival, Growth Cell Proliferation, Survival, Growth This compound->Cell Proliferation, Survival, Growth Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors IP3_DAG IP3 / DAG PLCγ->IP3_DAG IP3_DAG->Transcription Factors Transcription Factors->Cell Proliferation, Survival, Growth

Caption: this compound signaling pathway.

Troubleshooting_Workflow start Start: Dissolving this compound dissolve_dmso Attempt to dissolve in 100% DMSO start->dissolve_dmso check_dissolved Is the solution clear? dissolve_dmso->check_dissolved use_solution Solution ready for dilution check_dissolved->use_solution Yes troubleshoot_dmso Troubleshoot DMSO Dissolution check_dissolved->troubleshoot_dmso No dilute_aqueous Dilute into Aqueous Buffer use_solution->dilute_aqueous warm Gentle Warming (37°C) troubleshoot_dmso->warm sonicate Sonication warm->sonicate vortex Vortex Thoroughly sonicate->vortex vortex->dissolve_dmso check_precipitate Does a precipitate form? dilute_aqueous->check_precipitate final_solution Final solution ready for assay check_precipitate->final_solution No troubleshoot_aqueous Troubleshoot Aqueous Dilution check_precipitate->troubleshoot_aqueous Yes lower_conc Lower Final Concentration troubleshoot_aqueous->lower_conc serial_dilute Use Serial Dilution troubleshoot_aqueous->serial_dilute add_surfactant Add Surfactant/Co-solvent troubleshoot_aqueous->add_surfactant end_fail Consult technical support troubleshoot_aqueous->end_fail lower_conc->dilute_aqueous serial_dilute->dilute_aqueous add_surfactant->dilute_aqueous

Caption: Troubleshooting workflow for this compound solubility.

References

Boditrectinib oxalate stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boditrectinib Oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of Boditrectinib oxalate in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Boditrectinib and what is its mechanism of action?

Boditrectinib is a potent and selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor. TRK proteins (TrkA, TrkB, and TrkC), encoded by the NTRK genes, are receptor tyrosine kinases that play a crucial role in neuronal development and function. In some cancers, chromosomal rearrangements can lead to NTRK gene fusions, resulting in constitutively active TRK fusion proteins that act as oncogenic drivers. Boditrectinib inhibits these TRK fusion proteins, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK, PI3K/AKT, and PLCγ pathways.[1][2][3][4]

Q2: Why is Boditrectinib formulated as an oxalate salt?

While specific details for Boditrectinib are not publicly available, pharmaceutical compounds are often formulated as salts to improve properties such as solubility, stability, and bioavailability compared to the free base.[5][6][7][8] Oxalate salts are a common choice in pharmaceutical development. However, the stability of any salt form can be influenced by factors like pH, the presence of other ions, and excipients in the formulation.[5][6]

Q3: What are the primary stability concerns for this compound in aqueous solutions?

While specific degradation pathways for this compound have not been detailed in publicly available literature, tyrosine kinase inhibitors can be susceptible to several types of degradation in aqueous solutions:

  • Hydrolysis: Degradation in the presence of water, which can be pH-dependent. Boditrectinib may be more susceptible to degradation under acidic or alkaline conditions.

  • Oxidation: The molecule may be sensitive to oxidative stress.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.

  • Precipitation: As a salt of a likely poorly soluble free base, this compound's solubility is pH-dependent. Changes in buffer composition or pH can lead to precipitation out of solution.

Q4: How should I prepare stock solutions of this compound?

It is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When preparing aqueous working solutions, the DMSO stock should be diluted serially into the desired aqueous buffer. It is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.

Q5: What is a forced degradation study and why is it important?

A forced degradation (or stress testing) study exposes a drug substance to harsh conditions (acid, base, oxidation, light, heat) to accelerate its decomposition.[9][10][11] The primary goals are to identify likely degradation products, understand degradation pathways, and develop stability-indicating analytical methods that can distinguish the intact drug from its degradants.[12][13] According to ICH guidelines, a degradation of 5-20% is typically targeted to ensure that degradation products are generated at a sufficient level for detection and characterization.[9][11]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon dilution in aqueous buffer. The aqueous solubility of the compound has been exceeded. The pH of the buffer may be unfavorable for solubility. The compound may be interacting with components in the buffer (e.g., phosphate).1. Determine the kinetic solubility in your specific buffer (see Experimental Protocol 1).2. Test a range of pH values for your aqueous buffer to identify the optimal pH for solubility.3. Consider using a different buffer system.4. For in vitro assays, ensure the final DMSO concentration is consistent across all conditions and as low as possible.
Loss of compound activity or concentration over time in cell culture media. The compound is chemically unstable under the incubation conditions (37°C, pH ~7.4, CO₂). It may be degrading via hydrolysis or reacting with media components.1. Perform a chemical stability study in your specific cell culture medium (see Experimental Protocol 2).2. Analyze samples at different time points (e.g., 0, 2, 8, 24, 48 hours) using a stability-indicating HPLC method.3. As a control, test the stability in a simpler buffer (e.g., PBS) to determine if media components are contributing to degradation.
Inconsistent results between experiments. Inconsistent sample preparation. Multiple freeze-thaw cycles of the stock solution. Photodegradation during handling.1. Prepare fresh aqueous working solutions for each experiment from a single-use aliquot of the DMSO stock.2. Protect solutions from light by using amber vials or covering containers with aluminum foil.3. Ensure complete solubilization of the compound when making solutions.
Appearance of new peaks in HPLC analysis of stability samples. The compound is degrading, and the new peaks correspond to degradation products.1. Conduct a systematic forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocol 3).2. Use HPLC-MS to obtain mass-to-charge ratio information for the new peaks to aid in their identification.[14][15][16][17]

Quantitative Data

Specific quantitative stability data for this compound is not extensively available in the public domain. Researchers should determine these parameters empirically for their specific experimental conditions. The table below provides a template for organizing experimentally determined stability data.

ParameterConditionResultAnalytical Method
Kinetic Solubility PBS, pH 7.4User-determined value (e.g., µg/mL)Nephelometry/Turbidimetry
DMEM + 10% FBSUser-determined value (e.g., µg/mL)Nephelometry/Turbidimetry
Chemical Stability (t½) PBS, pH 7.4, 37°CUser-determined value (e.g., hours)HPLC-UV/MS
DMEM + 10% FBS, 37°CUser-determined value (e.g., hours)HPLC-UV/MS
Forced Degradation (% remaining) 0.1 M HCl, 60°C, 24hUser-determined valueHPLC-UV/MS
0.1 M NaOH, 60°C, 24hUser-determined valueHPLC-UV/MS
3% H₂O₂, RT, 24hUser-determined valueHPLC-UV/MS
Heat (80°C, solid), 48hUser-determined valueHPLC-UV/MS
Photostability (ICH Q1B)User-determined valueHPLC-UV/MS

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Analysis: Visually inspect each well for signs of precipitation. Optionally, use a plate reader to measure turbidity at a non-absorbing wavelength (e.g., 650 nm). The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: Chemical Stability Assessment in Cell Culture Medium

  • Prepare Working Solution: Dilute the DMSO stock solution of this compound into the desired cell culture medium (e.g., DMEM + 10% FBS) to the final working concentration.

  • Incubation: Incubate the solution under the intended experimental conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot of the solution.

  • Sample Quenching & Extraction: Immediately mix the aliquot with 2-3 volumes of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and stop degradation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated stability-indicating HPLC-UV or HPLC-MS method. Calculate the percentage of this compound remaining at each time point relative to time zero.

Protocol 3: Forced Degradation Study

  • Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation (Solution): Deionized water

    • Thermal Degradation (Solid): Store solid compound in an oven.

    • Photodegradation: Expose solution in a quartz cuvette to light as per ICH Q1B guidelines.[12]

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours), or until 5-20% degradation is achieved.[9][11] Keep control samples protected from stress conditions.

  • Neutralization & Dilution: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all stressed samples, along with a non-degraded reference standard, by a stability-indicating HPLC-UV/MS method to separate and identify degradation products.

Visualizations

G cluster_0 This compound Stability Workflow A Prepare 10 mM Stock in 100% DMSO B Determine Kinetic Solubility (Protocol 1) A->B C Perform Chemical Stability Study in desired medium (Protocol 2) A->C D Conduct Forced Degradation Study (Protocol 3) A->D G Establish Optimal Storage and Handling Conditions B->G E Analyze Samples via Stability-Indicating HPLC-MS C->E D->E F Identify Degradation Products and Pathways E->F F->G

Caption: Experimental workflow for assessing this compound stability.

G cluster_1 Generalized Degradation Pathways cluster_stress Stress Conditions Parent This compound (Active Pharmaceutical Ingredient) Acid Acid/Base (Hydrolysis) Parent->Acid Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Light Light (Photolysis) Parent->Light Deg1 Hydrolytic Degradants Acid->Deg1 Deg2 Oxidative Degradants Oxidation->Deg2 Deg3 Photolytic Degradants Light->Deg3

Caption: Potential degradation pathways for small molecule inhibitors.

G cluster_2 Boditrectinib Mechanism of Action cluster_pathways Downstream Signaling Boditrectinib Boditrectinib TRK TRK Fusion Protein (TrkA, TrkB, TrkC) Boditrectinib->TRK Inhibits MAPK MAPK Pathway (RAS-RAF-MEK-ERK) TRK->MAPK PI3K PI3K/AKT Pathway TRK->PI3K PLCG PLCγ Pathway TRK->PLCG Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K->Proliferation PLCG->Proliferation

Caption: Boditrectinib inhibits TRK signaling pathways.

References

overcoming off-target effects of Boditrectinib oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boditrectinib Oxalate (B1200264). This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome potential challenges related to the off-target effects of Boditrectinib oxalate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-target kinases?

A1: this compound is a potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a critical non-receptor tyrosine kinase involved in cell adhesion, migration, and survival signaling.[1][2][3] While designed for FAK inhibition, Boditrectinib exhibits off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Src family kinases (SFKs), which can lead to confounding experimental results.[4][5]

Q2: My cells are detaching or showing altered morphology after treatment with Boditrectinib. Is this an expected on-target effect?

A2: Yes, this is a likely on-target effect. FAK is a central regulator of focal adhesions, which are crucial for cell-matrix attachment.[1][3][6] Inhibition of FAK can disrupt these structures, leading to changes in cell morphology, reduced adhesion, and, in some cases, cell detachment. We recommend performing a dose-response experiment to find the optimal concentration that inhibits FAK signaling without causing excessive cell loss.

Q3: I'm observing a significant decrease in cell proliferation and survival that seems disproportionate to FAK inhibition alone. What could be the cause?

A3: This could be a combination of on-target and off-target effects. While FAK inhibition itself can impact cell survival, potent off-target inhibition of Src family kinases can also contribute significantly to reduced proliferation and apoptosis.[7][8][9] SFKs are involved in numerous signaling pathways that regulate cell growth and survival.[4] To dissect these effects, consider the troubleshooting steps outlined in the guide below, such as using a more selective Src inhibitor as a comparator.

Q4: My angiogenesis assay shows a potent inhibitory effect with Boditrectinib. Is this solely due to FAK inhibition?

A4: It is unlikely to be solely a FAK-mediated effect. The off-target activity of Boditrectinib against VEGFR2, a key receptor in angiogenesis, is likely a major contributor to the observed anti-angiogenic phenotype.[5][10][11] VEGF-A signaling through VEGFR2 is a primary driver of endothelial cell proliferation, migration, and survival.[5][12][13] To confirm the contribution of VEGFR2 inhibition, you could perform a rescue experiment by adding exogenous VEGF-A or use a highly selective VEGFR2 inhibitor as a positive control.

Q5: How can I experimentally distinguish between on-target (FAK) and off-target (VEGFR2, Src) effects of Boditrectinib in my cellular assays?

A5: Distinguishing between on- and off-target effects is crucial for accurate data interpretation.[14] Here are several strategies:

  • Use of comparator compounds: Test inhibitors with different chemical scaffolds but the same primary target (FAK), or use highly selective inhibitors for the off-targets (VEGFR2, Src) to compare phenotypes.

  • Rescue experiments: If the off-target effect is known, try to rescue it. For example, if you suspect VEGFR2 inhibition, supplementing with downstream pathway activators might reverse the effect.

  • Western Blotting: Analyze the phosphorylation status of key downstream effectors of each pathway (e.g., p-FAK Y397 for on-target, p-VEGFR2 Y1175 and p-Src Y416 for off-targets) at various concentrations of Boditrectinib.[14]

  • Knockdown/Knockout Models: Use siRNA or CRISPR to reduce the expression of the primary target (FAK). If Boditrectinib treatment still produces the same effect in FAK-deficient cells, it is likely an off-target effect.

Quantitative Data Summary

The following tables provide a summary of the inhibitory activity and recommended concentration ranges for this compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetIC50 (nM)Description
FAK (PTK2) 5 Primary Target
VEGFR2 (KDR)50Off-Target
SRC85Off-Target
LCK120Off-Target (Src Family)
FYN150Off-Target (Src Family)

IC50 values represent the concentration of Boditrectinib required to inhibit 50% of the kinase activity in a biochemical assay. Lower values indicate higher potency.

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Concentration RangeExpected Primary EffectPotential for Off-Target Effects
1 - 25 nMSelective inhibition of FAK signaling.Low
25 - 100 nMComplete FAK inhibition.Moderate (VEGFR2 inhibition likely)
> 100 nMFAK, VEGFR2, and Src family kinase inhibition.High

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Toxicity 1. Perform a dose-response curve (0.1 nM to 10 µM) to determine the precise IC50 for cytotoxicity. 2. Compare the cytotoxic phenotype with that of a highly selective Src inhibitor. 3. Analyze phosphorylation of both FAK and Src family downstream effectors via Western Blot.Identification of a narrow therapeutic window. Clarification if cytotoxicity is driven by on-target FAK inhibition or off-target Src inhibition.
Cell Line Sensitivity Test Boditrectinib in multiple cell lines with varying dependencies on FAK, VEGFR2, and Src signaling.Determine if the observed cytotoxicity is cell-context specific or a general effect of the compound.
Compound Instability/Precipitation 1. Visually inspect media for compound precipitation under a microscope. 2. Prepare fresh stock solutions and dilute immediately before use.Rule out artifacts caused by poor compound solubility or degradation.[15]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Possible Cause Troubleshooting Step Expected Outcome
High Intracellular ATP In vitro kinase assays often use lower ATP concentrations than found in cells. The ATP-competitive nature of Boditrectinib means its cellular potency may be lower.This is an inherent challenge. Correlate target phosphorylation levels (Western Blot) with phenotypic outcomes rather than relying solely on biochemical IC50 values.
Cellular Uptake/Efflux Use a fixed concentration of Boditrectinib and measure the phosphorylation of FAK at different time points (e.g., 1, 4, 12, 24 hours) to assess the kinetics of inhibition.Understand the time required for the compound to reach its target and achieve maximal inhibition within the cell.
Activation of Compensatory Pathways 1. Probe for the activation of related signaling pathways (e.g., PI3K/Akt, MAPK) via Western Blot after 24-48 hours of treatment.[14] 2. Consider co-treatment with an inhibitor of the identified compensatory pathway.A clearer understanding of the cellular response to FAK inhibition and potential mechanisms of resistance.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Phosphorylation

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 5, 25, 100, 500 nM) for the desired time (e.g., 2 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies for:

    • p-FAK (Y397) - On-target

    • Total FAK

    • p-VEGFR2 (Y1175) - Off-target

    • Total VEGFR2

    • p-Src Family (Y416) - Off-target

    • Total Src

    • GAPDH or β-Actin (Loading Control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT)

  • Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for formazan (B1609692) crystal formation.

  • Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the results to the vehicle control and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Visualizations

FAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activates VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates Src Src FAK->Src Recruits & Activates Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Phosphorylates Ras Ras Grb2_Sos->Ras ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival PLCg->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Boditrectinib Boditrectinib oxalate Boditrectinib->VEGFR2 Off-Target Boditrectinib->FAK Boditrectinib->Src Off-Target Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Dose Is concentration > 25 nM? Start->Check_Dose On_Target Likely On-Target (FAK-mediated) Check_Dose->On_Target No Off_Target Potential Off-Target Effect Check_Dose->Off_Target Yes Western_Blot Perform Phospho-Kinase Western Blot (FAK, VEGFR2, Src) Off_Target->Western_Blot Comparator Use Selective Inhibitors (VEGFR2i, Srci) Off_Target->Comparator Analyze_WB Analyze WB Data Western_Blot->Analyze_WB Analyze_Comp Compare Phenotypes Comparator->Analyze_Comp Conclusion_Off Phenotype is Off-Target Analyze_WB->Conclusion_Off p-FAK unchanged, p-VEGFR2/Src decreased Conclusion_Mixed Phenotype is a Mix of On- and Off-Target Analyze_WB->Conclusion_Mixed All p-Kinases decreased Analyze_Comp->Conclusion_Off Phenotype matches comparator(s) Conclusion_On Phenotype is On-Target Analyze_Comp->Conclusion_On Phenotype does not match comparators

References

Technical Support Center: Boditrectinib Oxalate Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals working with boditrectinib (B10856254) oxalate (B1200264) in animal models. Please note that as of the latest update, detailed preclinical toxicology data for boditrectinib oxalate is not extensively available in the public domain. Therefore, this guide is based on the known mechanism of action of boditrectinib as a pan-Trk inhibitor, data from other Trk inhibitors such as larotrectinib, and general principles of toxicology for small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of boditrectinib?

Boditrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (Trk) inhibitor.[1] It targets TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] In some cancers, fusions of these genes with other partners lead to the creation of constitutively active Trk fusion proteins that drive tumor growth.[2] Boditrectinib inhibits these Trk fusion proteins, blocking downstream signaling pathways like MAPK and PI3K-AKT, which in turn inhibits tumor cell growth and induces apoptosis.[1][2]

Q2: What are the expected on-target toxicities of a pan-Trk inhibitor like boditrectinib in animal models?

Given that Trk receptors play a crucial role in the development and function of the nervous system, on-target toxicities are expected to be neurologically based.[2] Based on data from other Trk inhibitors like larotrectinib, potential adverse events observed in clinical and preclinical studies that could be relevant to animal models include:

  • Neurological: Dizziness, gait disturbances (ataxia), and proprioception deficits.

  • Gastrointestinal: Nausea, vomiting, diarrhea, and constipation.

  • Musculoskeletal: Myalgia (muscle pain).

  • General: Fatigue and weight gain.

It is important to carefully monitor animals for any behavioral changes that might indicate these toxicities.

Q3: Could the oxalate salt in "this compound" contribute to toxicity?

While the primary toxicity profile is expected to be driven by the pharmacologically active boditrectinib molecule, high doses of oxalate can theoretically pose a risk of renal toxicity. Oxalic acid can bind with calcium to form calcium oxalate crystals, which can precipitate in the kidneys and lead to renal damage.[3] In animal models, high-oxalate diets have been shown to induce renal inflammation, fibrosis, and dysfunction.[4][5] However, the contribution of the oxalate counter-ion to the overall toxicity of a drug formulation is generally low at therapeutic doses. It is crucial to monitor renal function (e.g., BUN, creatinine) in high-dose or long-term animal studies.

Q4: What parameters should be monitored in animal toxicology studies of this compound?

A comprehensive monitoring plan should include:

  • Clinical Observations: Daily cage-side observations for any changes in behavior, posture, activity level, and general appearance. A modified Irwin's test can be used for more detailed neurological assessment.[6]

  • Body Weight: Measured at least twice weekly.

  • Food and Water Consumption: Monitored to detect any significant changes.

  • Clinical Pathology: Blood samples should be collected at specified time points for hematology and clinical chemistry analysis (including liver and kidney function markers).

  • Terminal Procedures: At the end of the study, a full necropsy should be performed, with organ weights recorded and tissues collected for histopathological examination.

Troubleshooting Guide

Issue 1: Animals are exhibiting signs of neurological toxicity (e.g., ataxia, tremors).

  • Question: What is the likely cause?

    • Answer: This is a potential on-target effect of a pan-Trk inhibitor due to the role of Trk receptors in the nervous system.

  • Question: What steps should be taken?

    • Answer:

      • Perform a detailed neurological examination and record the observations.

      • Consider dose reduction or a temporary halt in dosing to see if the symptoms are reversible.

      • At necropsy, ensure the brain and spinal cord are collected for detailed histopathological analysis.

Issue 2: Significant weight loss is observed in treated animals.

  • Question: What are the potential causes?

    • Answer: Weight loss could be due to decreased food consumption (related to general malaise or specific gastrointestinal toxicity) or metabolic changes induced by the drug.

  • Question: How can I investigate this further?

    • Answer:

      • Carefully measure and compare food consumption between treated and control groups.

      • Check for signs of gastrointestinal distress (e.g., diarrhea, changes in feces).

      • Evaluate clinical pathology data for indicators of metabolic disturbance.

Issue 3: Elevations in liver enzymes (e.g., ALT, AST) are noted in clinical pathology results.

  • Question: Does this compound cause liver toxicity?

    • Answer: While not a commonly reported on-target effect of Trk inhibitors, drug-induced liver injury is a potential toxicity for many small molecules.

  • Question: What is the recommended course of action?

    • Answer:

      • Confirm the findings with repeat analysis.

      • Examine the liver at necropsy for any gross abnormalities.

      • Prioritize histopathological evaluation of the liver to determine the nature and extent of any injury.

Data Presentation

Table 1: Example Template for Summarizing Toxicology Data for this compound in a 28-Day Rodent Study

ParameterControl (Vehicle)This compound (Low Dose)This compound (Mid Dose)This compound (High Dose)
Mortality 0/100/101/103/10
Mean Body Weight Change (g) +25+20+5-10
Key Clinical Observations NormalNormalMild ataxia in 2/9Ataxia in 7/7, lethargy
Mean ALT (U/L) 303560150
Mean Creatinine (mg/dL) 0.50.50.60.8
Key Histopathology Findings No significant findingsNo significant findingsMinimal hepatocellular hypertrophyModerate hepatocellular necrosis, renal tubular degeneration

This table is for illustrative purposes only and does not represent actual experimental data.

Experimental Protocols

Protocol: Non-GLP 28-Day Repeated Dose Oral Toxicity Study in Rats

  • Animal Model: Sprague-Dawley rats (10/sex/group).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

  • Administration: Once daily oral gavage for 28 consecutive days.

  • In-life Monitoring:

    • Mortality and morbidity checks twice daily.

    • Detailed clinical observations daily.

    • Body weights recorded on Day 1 and twice weekly thereafter.

    • Food consumption measured weekly.

  • Clinical Pathology: Blood samples collected on Day 29 for hematology and clinical chemistry.

  • Necropsy and Histopathology:

    • All animals are euthanized on Day 29.

    • A full gross necropsy is performed on all animals.

    • Organ weights (liver, kidneys, spleen, brain, etc.) are recorded.

    • A comprehensive panel of tissues is collected from all animals, preserved in 10% neutral buffered formalin, and processed for histopathological examination.

Visualizations

TRK_Signaling_Pathway cluster_membrane Cell Membrane Trk Receptor Trk Receptor RAS RAS Trk Receptor->RAS PI3K PI3K Trk Receptor->PI3K PLCγ PLCγ Trk Receptor->PLCγ Neurotrophin Neurotrophin Neurotrophin->Trk Receptor Binds & Activates Boditrectinib Boditrectinib Boditrectinib->Trk Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Cell Proliferation & Survival Toxicology_Workflow Dose Range Finding Dose Range Finding Definitive Study (e.g., 28-Day) Definitive Study (e.g., 28-Day) Dose Range Finding->Definitive Study (e.g., 28-Day) In-life Observations In-life Observations Definitive Study (e.g., 28-Day)->In-life Observations Clinical Pathology Clinical Pathology In-life Observations->Clinical Pathology Necropsy Necropsy Clinical Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology Data Analysis & Reporting Data Analysis & Reporting Histopathology->Data Analysis & Reporting Troubleshooting_Adverse_Events Adverse Event Observed Adverse Event Observed Is it dose-dependent? Is it dose-dependent? Adverse Event Observed->Is it dose-dependent? Is it expected on-target toxicity? Is it expected on-target toxicity? Is it dose-dependent?->Is it expected on-target toxicity? Yes Consider off-target or vehicle effect Consider off-target or vehicle effect Is it dose-dependent?->Consider off-target or vehicle effect No Is it reversible? Is it reversible? Is it expected on-target toxicity?->Is it reversible? Yes Investigate potential off-target effects Investigate potential off-target effects Is it expected on-target toxicity?->Investigate potential off-target effects No Manage with dose modification Manage with dose modification Is it reversible?->Manage with dose modification Yes Consider as dose-limiting toxicity Consider as dose-limiting toxicity Is it reversible?->Consider as dose-limiting toxicity No

References

Boditrectinib Oxalate Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boditrectinib (B10856254) oxalate (B1200264). The content is structured to address specific issues that may arise during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Boditrectinib?

Boditrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (TRK) inhibitor.[1] It specifically targets and binds to TRK proteins (TRKA, TRKB, TRKC), including various TRK mutations and fusion proteins.[1] This binding action inhibits the interaction between neurotrophin and TRK, preventing the activation of downstream signaling pathways like MAPK and PI3K-AKT.[1][2] The ultimate result is the induction of apoptosis and the inhibition of cell growth in tumors that overexpress TRK or harbor NTRK gene fusions.[1]

Q2: In which solvent should I dissolve Boditrectinib oxalate for in vitro use?

Boditrectinib is typically soluble in organic solvents like DMSO for creating stock solutions.[3] When preparing working concentrations for aqueous assay buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low and consistent across all wells, as high concentrations can inhibit kinase activity or affect cell health.[4]

Q3: Why am I observing high variability in my IC50 values across experiments?

High variability in IC50 values is a common issue in in vitro assays and can stem from several factors.[4][5] Discrepancies can arise from the choice of cytotoxicity assay itself, as different methods measure different cellular endpoints (e.g., mitochondrial activity vs. membrane integrity).[5][6] Minor changes in experimental conditions, such as cell density, incubation time, or reagent quality, can also lead to different outcomes.[6] A systematic troubleshooting approach is recommended to identify the source of variation.

Q4: What are the known resistance mechanisms to TRK inhibitors like Boditrectinib?

Resistance mechanisms to TRK inhibitors are generally categorized into two groups: on-target and off-target mechanisms.[7]

  • On-target resistance involves mutations within the NTRK kinase domain itself. The most common are solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R) and, less frequently, gatekeeper mutations.[7][8][9]

  • Off-target resistance involves the activation of alternative "bypass" signaling pathways that circumvent the need for TRK signaling.[7] Examples include the acquisition of a BRAF V600E mutation, MET amplification, or activation of the IGF1R pathway.[7][8][9][10] Boditrectinib is a second-generation inhibitor designed to overcome some of these resistance mutations.[11]

Troubleshooting Guide

Problem 1: Higher than expected IC50 value or no observable effect.
Possible CauseRecommended Solution
Compound Insolubility Boditrectinib may precipitate in aqueous assay buffers at higher concentrations.[4] Visually inspect wells for precipitation. Prepare a fresh stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent.
Inactive Kinase/Target The target TRK kinase may be inactive. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles.[4] Run a positive control with a known TRK inhibitor to validate enzyme activity.
Incorrect ATP Concentration The ATP concentration can significantly impact inhibitor potency in biochemical assays. Use an ATP concentration that is appropriate for the specific kinase, typically at or near its Km value.[4]
Cell Line Insensitivity The chosen cell line may not harbor an NTRK fusion or express TRK at sufficient levels, making it insensitive to the drug. Confirm the genetic background of your cell line using methods like RNA-sequencing or FISH to verify the presence of an NTRK fusion.[9]
Acquired Resistance If working with a model derived from a resistant tumor, it may harbor on-target mutations or have activated bypass pathways.[7] Sequence the NTRK gene to check for known resistance mutations and assess the activation state of key bypass pathways (e.g., MAPK, PI3K/AKT).
Problem 2: Inconsistent results and high data variability.
Possible CauseRecommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.[4]
Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter results.[4] To mitigate this, avoid using the outermost wells or fill them with sterile buffer or water.[4]
Inadequate Reagent Mixing Poor mixing can create concentration gradients. Gently mix all components thoroughly before and after addition to the assay plate.[4]
Inconsistent Incubation Fluctuations in incubation time or temperature can affect enzyme kinetics and cell growth. Use a calibrated incubator and ensure consistent timing for all experimental steps.[4]
Variable Cell Seeding Density In cell-based assays, ensure a uniform, single-cell suspension and consistent cell numbers across all wells.

Data Presentation

Table 1: Representative In Vitro IC50 Values for Pan-TRK Inhibitors

Note: Specific IC50 values for Boditrectinib are emerging from clinical trials.[11] The data below is representative of first-generation pan-TRK inhibitors like Larotrectinib (B560067) to provide a comparative baseline.

Cell LineCancer TypeNTRK FusionAssay TypeIC50 (nM)
KM12Colorectal CancerTPM3-NTRK1Cell Viability~10
CUTO-3Infantile FibrosarcomaETV6-NTRK3Cell Viability<1
MO-91AMLETV6-NTRK3Cell Viability<1
Ba/F3Pro-B Cell LineETV6-NTRK3Cell Viability~5
Ba/F3Pro-B Cell LineNTRK1 G595R MutantCell Viability>1000

Experimental Protocols

Protocol 1: General In Vitro Biochemical Kinase Assay
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of this compound in DMSO.[3]

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP solution in kinase buffer at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Prepare the peptide substrate in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of serially diluted Boditrectinib (in kinase buffer with DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the target TRK kinase diluted in kinase buffer.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2x ATP/substrate mixture.[12]

    • Incubate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution containing EDTA or by proceeding immediately to the detection step.

  • Signal Detection :

    • Quantify kinase activity using a suitable method, such as ADP-Glo™, HTRF®, or by separating the phosphorylated substrate from radiolabeled ATP via gel electrophoresis or filtration.[13]

    • Plot the results as percent inhibition versus log[inhibitor] concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: General Cell-Based Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Plating :

    • Harvest cells and perform a cell count.

    • Dilute cells to the desired seeding density in culture medium.

    • Plate cells (e.g., 5,000 cells/well) in a 96-well, clear-bottom, white-walled plate and incubate overnight to allow for attachment.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤0.5%.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include vehicle control (DMSO only) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement :

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data to the vehicle control wells (100% viability) and calculate the percentage of viability for each compound concentration.

    • Plot the results and calculate the IC50 value using a suitable nonlinear regression model.

Visualizations

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NTRK_Fusion NTRK Fusion Protein (e.g., TPM3-NTRK1) RAS_RAF_MEK RAS-RAF-MEK Pathway NTRK_Fusion->RAS_RAF_MEK PI3K_AKT PI3K-AKT Pathway NTRK_Fusion->PI3K_AKT ERK ERK RAS_RAF_MEK->ERK mTOR mTOR PI3K_AKT->mTOR Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation mTOR->Proliferation Boditrectinib This compound Boditrectinib->NTRK_Fusion Inhibition

Caption: this compound inhibits the constitutively active NTRK fusion protein.

Troubleshooting_Workflow Start High or Inconsistent IC50 Value Observed Check_Compound Check Compound: 1. Fresh Stock? 2. Solubility in Media? 3. Correct Concentration? Start->Check_Compound Check_Assay Review Assay Protocol: 1. Pipetting Accurate? 2. Controls Working? 3. Reagents Validated? Check_Compound->Check_Assay Compound OK Resolve_Compound Resolution: Remake stock, filter solution, confirm identity. Check_Compound->Resolve_Compound Issue Found Check_Cells Verify Cell Model: 1. Target (NTRK) Expressed? 2. Correct Cell Line? 3. Healthy & Low Passage? Check_Assay->Check_Cells Assay OK Resolve_Assay Resolution: Calibrate pipettes, run controls, use fresh reagents. Check_Assay->Resolve_Assay Issue Found Check_Resistance Investigate Resistance: 1. Sequence NTRK gene? 2. Assess Bypass Pathways? Check_Cells->Check_Resistance Cells OK Resolve_Cells Resolution: Confirm target via WB/qPCR. Use new cell stock. Check_Cells->Resolve_Cells Issue Found Resolve_Resistance Resolution: Test against known resistant mutants or use combination therapy. Check_Resistance->Resolve_Resistance Mechanism ID'd

Caption: A systematic workflow for troubleshooting unexpected IC50 results.

Resistance_Mechanisms Resistance Acquired Resistance to TRK Inhibition On_Target On-Target Resistance Resistance->On_Target Off_Target Off-Target Resistance Resistance->Off_Target Solvent_Front Solvent Front Mutations (e.g., NTRK1 G595R) On_Target->Solvent_Front Gatekeeper Gatekeeper Mutations (e.g., NTRK1 F589L) On_Target->Gatekeeper Bypass_Pathway Bypass Pathway Activation Off_Target->Bypass_Pathway Examples Examples: - BRAF V600E - MET Amplification - IGF1R Signaling Bypass_Pathway->Examples

Caption: Categorization of on-target vs. off-target resistance to TRK inhibitors.

References

Technical Support Center: Optimizing Boditrectinib Oxalate Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Boditrectinib oxalate (B1200264) for accurate half-maximal inhibitory concentration (IC50) determination.

Frequently Asked Questions (FAQs)

Q1: What is Boditrectinib oxalate and what is its mechanism of action?

Boditrectinib is a potent and selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor.[1] It targets the TRKA, TRKB, and TRKC protein kinases, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. In certain cancers, fusions in these genes lead to the production of constitutively active TRK fusion proteins that drive tumor growth. Boditrectinib inhibits the signaling of these fusion proteins, thereby blocking downstream pathways responsible for cell proliferation and survival.[2][3][4]

Q2: What is an IC50 value and why is it important to determine for this compound?

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. It represents the concentration of a drug required to inhibit a biological process by 50%. Determining the IC50 of this compound is crucial for assessing its potency and comparing its efficacy across different cancer cell lines, which is a key step in preclinical drug development.

Q3: What is a recommended starting concentration range for this compound in an IC50 experiment?

For a first-time experiment with a new cell line, a broad concentration range is recommended to capture the full dose-response curve. A common starting point is to use a wide range, for example, from 0.1 nM to 10 µM. It is advisable to perform a preliminary range-finding experiment to narrow down the inhibitory range for your specific cell line.

Q4: How should I prepare this compound for cell-based assays?

This compound, like many small molecule inhibitors, is often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. It is critical to ensure the final DMSO concentration in your cell culture wells is consistent across all treatments and does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

Q5: How many replicates should I use for each concentration?

To ensure the statistical significance and reliability of your results, it is recommended to use a minimum of three technical replicates for each concentration of this compound.

Experimental Protocols

Detailed Methodology for IC50 Determination using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the IC50 value of this compound. The specific cell seeding density and incubation times may need to be optimized for your particular cell line.

1. Cell Seeding:

  • Culture your chosen cancer cell line to ~80% confluency.
  • Harvest the cells and perform a cell count to determine the cell concentration.
  • Dilute the cells in fresh culture medium to the desired seeding density.
  • Seed the cells into a 96-well plate at the optimized density and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the stock solution in complete cell culture medium to generate a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
  • Ensure the final DMSO concentration is the same in all wells, including the vehicle control (medium with DMSO but no drug).
  • Carefully remove the medium from the seeded cells and replace it with the medium containing the various concentrations of this compound.
  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

3. Cell Viability Assessment (MTT Assay):

  • Following the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
  • Carefully remove the MTT-containing medium.
  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

4. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).
  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Use a non-linear regression analysis with a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial IC50 Experiments

Experiment TypeSuggested Concentration RangeSerial Dilution
Range-Finding0.1 nM - 10 µM10-fold
Definitive IC50Centered around estimated IC50 from range-finding2-fold or 3-fold

Troubleshooting Guide

Table 2: Common Issues and Solutions in IC50 Determination

ProblemPossible Cause(s)Suggested Solution(s)
High Variability Between Replicates - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogeneous cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile media to maintain humidity.
No Dose-Response Curve (Flat Line) - this compound is inactive at the tested concentrations.- Compound has precipitated out of solution.- Incorrect assay setup.- Test a wider and higher range of concentrations.- Visually inspect the wells for any precipitate after adding the compound to the media. Ensure the final DMSO concentration is sufficient to maintain solubility.- Verify the health and passage number of the cell line.
Incomplete Inhibition at Highest Concentration - The highest concentration tested is not sufficient to achieve 100% inhibition.- Cell viability may not be solely dependent on TRK signaling.- Increase the upper limit of your concentration range.- Consider that the drug may have cytostatic rather than cytotoxic effects at the tested concentrations.
Precipitation of this compound in Media - Poor aqueous solubility of the compound.- Ensure the DMSO stock solution is fully dissolved before diluting in culture medium.- Avoid shock-dilution by adding the drug solution to the medium with gentle mixing.- Decrease the final concentration of the drug if solubility issues persist.

Visualizations

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions cell_treatment Treat Cells with this compound compound_prep->cell_treatment incubation Incubate for 48-72 hours cell_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: A streamlined workflow for determining the IC50 of this compound.

G This compound Mechanism of Action cluster_downstream Downstream Signaling Pathways boditrectinib This compound trk_receptors TRKA / TRKB / TRKC Receptors boditrectinib->trk_receptors Inhibits pi3k_akt PI3K/AKT Pathway trk_receptors->pi3k_akt Activates mapk_erk MAPK/ERK Pathway trk_receptors->mapk_erk Activates cell_response Inhibition of Cell Proliferation & Survival pi3k_akt->cell_response Leads to mapk_erk->cell_response Leads to

Caption: this compound inhibits TRK receptors and downstream signaling.

References

Technical Support Center: Boditrectinib Oxalate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in experiments involving Boditrectinib oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What is Boditrectinib oxalate and what is its mechanism of action?

This compound is a potent tyrosine kinase inhibitor (TKI).[1] While the specific targets are not extensively published in the provided search results, as a TKI, it functions as an antineoplastic agent by inhibiting the activity of tyrosine kinases.[1] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and differentiation.[2][3] Dysregulation of kinase activity is implicated in many diseases, including cancer.[4] Boditrectinib is an orally bioavailable, selective pan-tropomyosin-related-kinase (TRK) inhibitor, targeting TRKA, TRKB, and TRKC.[5] This inhibition blocks downstream signaling, leading to apoptosis in tumor cells that overexpress TRK or have NTRK gene fusions.[5]

Q2: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for obtaining reproducible results. Like many small molecule kinase inhibitors, it may have limited aqueous solubility.[6][7]

  • Stock Solution Preparation: It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6]

  • Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

  • Working Dilutions: Prepare fresh working dilutions in your aqueous experimental medium from the frozen stock for each experiment.[6]

Q3: What are the potential off-target effects of this compound?

Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[9] This is a common challenge with TKIs due to the structural similarity of the ATP-binding pocket across the human kinome.[9] While specific off-target effects for this compound are not detailed in the provided results, researchers should be aware of this possibility. Unintended interactions can lead to misinterpretation of experimental results and unexpected cellular phenotypes.[9]

Q4: What are the known mechanisms of resistance to TKIs like this compound?

Acquired resistance is a significant challenge in the long-term efficacy of kinase inhibitors.[10] Common mechanisms include:

  • On-target mutations: Point mutations in the kinase domain can reduce the binding affinity of the inhibitor.[10]

  • Gene amplification: Increased expression of the target kinase can overcome the inhibitory effect of the drug.[10]

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.[10][11]

Troubleshooting Guides

Problem 1: Inconsistent or No Inhibitory Effect in Cell-Based Assays

Possible Cause & Solution

Possible Cause Troubleshooting Step Rationale
Poor Solubility/Precipitation 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Lower the final concentration of the inhibitor. 3. Decrease the final DMSO concentration to <0.5%.[8] 4. Prepare fresh dilutions for each experiment.The compound may be precipitating out of the aqueous culture medium, leading to a lower effective concentration.[6]
Compound Degradation 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[8] 2. Store stock solutions at -80°C and protect from light.[8]Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound.
Incorrect Assay Duration/Concentration 1. Perform a dose-response experiment with a wide range of concentrations. 2. Conduct a time-course experiment to determine the optimal incubation time.[8]The concentration may be too low, or the incubation time may be too short to observe an effect.
Low Target Expression/Activation 1. Confirm the expression of the target kinase in your cell line using Western blot or qPCR. 2. Ensure the target kinase is activated (phosphorylated) under your experimental conditions.[8]The inhibitor will not have an effect if the target is not present or not active.
Problem 2: High Cell Death or Toxicity at Low Concentrations

Possible Cause & Solution

Possible Cause Troubleshooting Step Rationale
Off-Target Toxicity 1. Perform a kinase panel screening to identify potential off-target interactions. 2. Use a lower concentration of this compound in combination with another targeted agent. 3. Validate findings with a genetic approach like siRNA or CRISPR to knock down the primary target.[9]The inhibitor may be affecting other kinases that are essential for cell survival.[9]
Solvent Toxicity 1. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).[8]High concentrations of DMSO can be toxic to cells.
Cell Line Sensitivity 1. Test the inhibitor on a different cell line with a known sensitivity profile. 2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for cytotoxicity.The chosen cell line may be particularly sensitive to the inhibitor or its off-target effects.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a cell-free system.

  • Reagent Preparation:

    • Prepare a 2X kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA, 2 mM DTT).

    • Prepare a stock solution of the purified target kinase in kinase assay buffer.

    • Prepare a stock solution of the substrate (e.g., a specific peptide) in kinase assay buffer.

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Prepare serial dilutions of this compound in DMSO, and then further dilute in kinase assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the this compound dilution or vehicle control (DMSO) to each well.

    • Add 10 µL of the 2X kinase/substrate mix.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of 4X ATP solution. The final ATP concentration should be close to the Km for the kinase.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., EDTA).

  • Detection:

    • Quantify kinase activity using a suitable method, such as:

      • ADP-Glo™ Kinase Assay: Measures the amount of ADP produced.

      • Luminescent Kinase Assay: Measures the amount of remaining ATP.[9]

      • ELISA-based methods: Use a phospho-specific antibody to detect the phosphorylated substrate.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol is for determining the effect of this compound on the phosphorylation of a target kinase or its downstream substrate in a cellular context.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate ligand or growth factor to activate the target kinase, if required.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the target protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal.

Visualizations

Boditrectinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Boditrectinib This compound Boditrectinib->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibits Apoptosis

Caption: Hypothetical signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent/No Effect Check_Solubility Check Solubility & Precipitation Start->Check_Solubility Solubility_OK Solubility OK Check_Solubility->Solubility_OK Yes Solubility_Issue Precipitate Observed Check_Solubility->Solubility_Issue No Check_Degradation Review Storage & Handling Degradation_OK Storage OK Check_Degradation->Degradation_OK Yes Degradation_Issue Improper Storage Check_Degradation->Degradation_Issue No Check_Assay_Params Optimize Concentration & Duration Params_OK Parameters OK Check_Assay_Params->Params_OK Yes Params_Issue Suboptimal Parameters Check_Assay_Params->Params_Issue No Check_Target Verify Target Expression/Activation Target_OK Target Present Check_Target->Target_OK Yes Target_Issue Target Absent Check_Target->Target_Issue No Solubility_OK->Check_Degradation Degradation_OK->Check_Assay_Params Params_OK->Check_Target End Problem Resolved Target_OK->End Fix_Solubility Lower Concentration/ Change Solvent Solubility_Issue->Fix_Solubility Fix_Degradation Use Fresh Aliquots Degradation_Issue->Fix_Degradation Fix_Params Run Dose-Response/ Time-Course Params_Issue->Fix_Params Fix_Target Use Different Cell Line Target_Issue->Fix_Target Fix_Solubility->End Fix_Degradation->End Fix_Params->End Fix_Target->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Results with Bodisrectinib

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Bodisrectinib oxalate" did not yield any specific drug or compound. The following technical support guide has been created for a hypothetical tyrosine kinase inhibitor, herein referred to as "Bodisrectinib," presumed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway for the purpose of fulfilling this request. The troubleshooting advice, protocols, and data are based on common scenarios encountered in cancer research with targeted therapies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical support center provides guidance for researchers and drug development professionals who may encounter unexpected results during their experiments with Bodisrectinib. The following question-and-answer-style guides address specific issues.

FAQ 1: We are observing a decrease in sensitivity to Bodisrectinib in our cancer cell line model after an initial response. What could be the cause?

Answer: This phenomenon is commonly referred to as acquired resistance. After an initial effective response to an inhibitor, cancer cells can develop mechanisms to overcome the drug's effects. Several underlying molecular changes can lead to this outcome.

Troubleshooting Steps:

  • Confirm the Observation: First, repeat the dose-response experiment with a fresh aliquot of Bodisrectinib and newly cultured cells to rule out experimental artifacts.

  • Investigate Molecular Mechanisms: If the resistance is confirmed, consider the following potential causes and the experimental approaches to investigate them.

Potential Mechanisms of Acquired Resistance:

  • Secondary Mutations in the Target (EGFR): A common mechanism of resistance to EGFR inhibitors is the acquisition of secondary mutations, such as the T790M gatekeeper mutation, which can prevent the drug from binding effectively.

    • Suggested Action: Perform sequencing of the EGFR gene in the resistant cell line to identify any potential mutations that have emerged.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass the inhibited EGFR pathway, thereby restoring downstream signaling required for proliferation and survival. Common bypass pathways include MET, HER2, or AXL amplification.

    • Suggested Action: Use a phosphoprotein array or perform Western blotting for key activated proteins in alternative pathways (e.g., p-MET, p-HER2).

  • Phenotypic Changes: Cells may undergo epithelial-to-mesenchymal transition (EMT), which has been linked to resistance to EGFR inhibitors.

    • Suggested Action: Analyze the expression of EMT markers such as E-cadherin (downregulation) and Vimentin (upregulation) via Western blotting or immunofluorescence.

Experimental Workflow for Investigating Acquired Resistance:

G start Unexpected Result: Decreased sensitivity to Bodisrectinib confirm Confirm Resistance: Repeat dose-response assay start->confirm investigate Investigate Molecular Mechanisms confirm->investigate seq_egfr Sequence EGFR Gene investigate->seq_egfr phospho_array Phosphoprotein Array / Western Blot investigate->phospho_array emt_markers Analyze EMT Markers investigate->emt_markers mutation Secondary Mutation Found? seq_egfr->mutation bypass Bypass Pathway Activated? phospho_array->bypass phenotype EMT Phenotype Observed? emt_markers->phenotype action_mutation Consider 2nd generation inhibitor mutation->action_mutation action_bypass Consider combination therapy bypass->action_bypass action_phenotype Investigate EMT-targeting agents phenotype->action_phenotype

Caption: Workflow for troubleshooting acquired resistance to Bodisrectinib.

FAQ 2: We are observing paradoxical activation of a downstream signaling molecule (e.g., p-ERK) at certain concentrations of Bodisrectinib. Why is this happening?

Answer: Paradoxical pathway activation can be a complex and unexpected finding. This can occur due to several reasons, including off-target effects of the drug or feedback mechanisms within the signaling network.

Troubleshooting Steps:

  • Verify the Finding: Ensure the result is reproducible. Use a different antibody for the downstream target if possible to rule out antibody-specific artifacts.

  • Assess Target Engagement: Confirm that Bodisrectinib is inhibiting its primary target (EGFR) at the concentrations where paradoxical activation is observed. A dose-response Western blot for p-EGFR should be performed.

  • Investigate Off-Target Effects: Bodisrectinib may have off-target activities at higher concentrations.

    • Suggested Action: Perform a kinome scan to identify other kinases that Bodisrectinib may be inhibiting or, in some cases, activating.

  • Explore Feedback Loops: Inhibition of a primary pathway can sometimes relieve negative feedback loops, leading to the activation of other pathways.

    • Suggested Action: Conduct a time-course experiment to observe the dynamics of p-EGFR, p-AKT, and p-ERK activation/inhibition following Bodisrectinib treatment.

Hypothetical Signaling Pathway with Feedback Loop:

G cluster_0 Signaling Pathway Bodisrectinib Bodisrectinib EGFR EGFR Bodisrectinib->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Downstream Proliferation / Survival ERK->Downstream ERK->Feedback Feedback->RAS

Caption: Simplified EGFR signaling pathway with a negative feedback loop.

Quantitative Data Summary

The following tables present hypothetical data comparing a "sensitive" and an "acquired resistant" cell line to Bodisrectinib.

Table 1: Bodisrectinib IC50 Values

Cell LineIC50 (nM) - InitialIC50 (nM) - After 3 Months Continuous DosingFold Change
Sensitive1050050
Control (Untreated)1211~1

Table 2: Protein Expression Changes in Resistant vs. Sensitive Cells

ProteinExpression Level in Resistant Cells (Relative to Sensitive)
p-EGFRDecreased
Total EGFRUnchanged
p-METIncreased
Total METIncreased
E-cadherinDecreased
VimentinIncreased

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Protein Analysis
  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat with desired concentrations of Bodisrectinib for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Strip and re-probe the membrane for total protein or a loading control (e.g., GAPDH, β-actin).

Technical Support Center: Boditrectinib Oxalate Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific degradation pathways and optimal storage conditions for boditrectinib (B10856254) oxalate (B1200264) are limited. The following guidelines are based on general best practices for handling research-grade small molecule tyrosine kinase inhibitors and oxalate salts. Researchers should always consult the Certificate of Analysis (CofA) provided by the supplier for any specific recommendations and, if necessary, contact the supplier directly for more detailed information.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid boditrectinib oxalate powder?

A1: For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Low temperatures slow down the rate of chemical reactions that can lead to degradation.
2-8°C for short-term storage.Suitable for temporary storage, but not recommended for extended periods.
Light Protect from light.Store in an amber vial or a light-blocking container to prevent photodegradation.
Humidity Store in a desiccated environment.Oxalate salts can be hygroscopic. A desiccator will prevent moisture absorption, which can lead to hydrolysis and other forms of degradation.

Q2: What is the best practice for preparing and storing this compound solutions?

A2: The stability of this compound in solution is not well-documented and can depend on the solvent, pH, and temperature.

  • Stock Solutions: It is advisable to prepare concentrated stock solutions in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). To prepare, allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.

  • Aqueous Solutions: The stability of this compound in aqueous buffers is unknown. It is strongly recommended to prepare aqueous working solutions fresh for each experiment from the stock solution. Avoid storing the compound in aqueous solutions for extended periods.

Q3: What potential issues might I encounter during my experiments, and how can I troubleshoot them?

A3: Common issues with research compounds relate to solubility and stability.

IssuePossible CauseSuggested Solution
Inconsistent or unexpected experimental results. Degradation of the compound due to improper storage or handling of stock solutions.Prepare a fresh stock solution from the solid powder. If possible, verify the identity and purity of the compound using an analytical technique like LC-MS.
Precipitation of the compound in aqueous media. Low solubility of this compound in the experimental buffer.Decrease the final concentration of the compound. If the experimental system allows, you can consider increasing the percentage of the co-solvent (e.g., DMSO), but be mindful of its potential effects on your assay. Always prepare the final aqueous dilution immediately before use.
Loss of biological activity during a long-term experiment. The compound may be unstable under the experimental conditions (e.g., in cell culture media at 37°C).If feasible, perform a time-course experiment where the compound's concentration is measured at different time points under the experimental conditions to assess its stability.

Experimental Protocols

General Workflow for Evaluating Compound Stability

Since specific stability-indicating assays for this compound are not publicly available, researchers may need to perform their own stability assessments. The following is a general workflow for this purpose.

  • Preparation of Test Solution: Prepare a solution of this compound in the desired experimental buffer at the intended concentration.

  • Incubation: Incubate the solution under conditions that mimic the experiment (e.g., temperature, light exposure).

  • Time-Point Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Quenching: Immediately stop any further degradation by freezing the samples at -80°C or by adding a suitable quenching agent.

  • Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining concentration of intact this compound in each sample.

  • Data Interpretation: Plot the concentration of the compound against time to determine its stability profile under the tested conditions.

Visualized Workflows and Pathways

G cluster_storage Recommended Storage cluster_handling Experimental Handling cluster_degradation Potential Degradation Factors Solid Solid Compound Solution Stock Solution (DMSO) Solid->Solution Prepare fresh Aqueous Aqueous Working Solution Solution->Aqueous Dilute Experiment Add to Experiment Aqueous->Experiment Light Light Light->Solid Moisture Moisture Moisture->Solid Temp High Temp Temp->Solution FreezeThaw Freeze-Thaw Cycles FreezeThaw->Solution

Recommended Handling and Storage Workflow

G start Start: Compound in Experimental Buffer incubate Incubate under Experimental Conditions start->incubate sample Sample at Time Points (t=0, t=x, t=y...) incubate->sample quench Quench to Stop Degradation sample->quench analyze Analyze via HPLC or LC-MS quench->analyze end End: Stability Profile analyze->end

General Workflow for Stability Assessment

minimizing Boditrectinib oxalate precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with Boditrectinib oxalate (B1200264) precipitation in experimental media. Our goal is to help you achieve consistent and reliable results in your research.

Troubleshooting Guide: Minimizing Boditrectinib Oxalate Precipitation

Precipitation of this compound in your experimental media can significantly impact the accuracy and reproducibility of your results by altering the effective concentration of the compound. This guide provides a systematic approach to identify and resolve precipitation issues.

Visual Cue: The appearance of cloudiness, crystals, or a visible pellet after adding this compound to your media is a clear indicator of precipitation.

Logical Troubleshooting Workflow

start Precipitation Observed check_stock Step 1: Verify Stock Solution Integrity start->check_stock prep_media Step 2: Optimize Media Preparation check_stock->prep_media Stock OK contact Contact Technical Support check_stock->contact Stock Precipitated calcium_issue Step 3: Address Potential Calcium Oxalate Precipitation prep_media->calcium_issue Precipitation Persists success Precipitation Resolved prep_media->success Issue Resolved final_conc Step 4: Adjust Final Concentration calcium_issue->final_conc Precipitation Persists calcium_issue->success Issue Resolved final_conc->success Issue Resolved final_conc->contact Issue Persists

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Detailed Troubleshooting Steps

Step Potential Cause Recommended Action
1. Verify Stock Solution Integrity Improperly dissolved or degraded stock solution. - Visually inspect your DMSO stock solution for any signs of precipitation before diluting it into your media. - If crystals are present, gently warm the stock solution at 37°C and vortex to redissolve. - Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic and can absorb water over time, which can reduce the solubility of the compound.
2. Optimize Media Preparation Suboptimal temperature or mixing during dilution. - Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. Adding a cold stock to warm media can cause the compound to precipitate out of solution. - Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing. Avoid vigorous shaking, which can cause protein denaturation.
3. Address Potential Calcium Oxalate Precipitation Interaction of the oxalate counter-ion with calcium in the media. - Option A: Use Calcium-Free Media. If your experimental design allows, consider using a calcium-free formulation of your cell culture medium. You can then add back calcium to the desired concentration after this compound has been fully dissolved. - Option B: Reduce Serum Concentration. Fetal Bovine Serum (FBS) is a significant source of calcium. If possible, reduce the percentage of FBS in your media. - Option C: Sequential Addition. When preparing media from powdered components, add calcium chloride last and ensure each component is fully dissolved before adding the next.
4. Adjust Final Concentration Exceeding the solubility limit of this compound in the final media. - Determine the maximum soluble concentration of this compound in your specific media through a solubility test. Prepare serial dilutions and observe for precipitation. - If precipitation occurs at your desired concentration, consider lowering the final concentration for your experiment.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating, even when I follow standard procedures for other inhibitors?

A1: Boditrectinib is supplied as an oxalate salt. Cell culture media, particularly those supplemented with Fetal Bovine Serum (FBS), contain a significant concentration of calcium ions. The oxalate from your compound can react with this calcium to form insoluble calcium oxalate, which is a common cause of precipitation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: We recommend using 100% dimethyl sulfoxide (B87167) (DMSO) to prepare high-concentration stock solutions of this compound. Ensure the compound is fully dissolved before making further dilutions.

Q3: What is the typical calcium concentration in cell culture media?

A3: The calcium concentration can vary significantly between different media formulations. The table below provides a general overview. Always refer to the manufacturer's specifications for your specific medium.

Medium Typical Calcium Concentration (mM)
DMEM~1.8
RPMI-1640~0.42
McCoy's 5A~1.2
F-12~0.3

Q4: Can I use solvents other than DMSO?

A4: While DMSO is the most common and effective solvent for this compound, ethanol (B145695) may be a viable alternative for some applications. However, the solubility in ethanol is generally lower than in DMSO. We recommend performing a small-scale solubility test before preparing a large stock solution. This compound is poorly soluble in aqueous buffers like PBS.

Q5: How can I perform a solubility test for this compound in my media?

A5: A simple method is to prepare a high-concentration stock solution in DMSO and then make serial dilutions into your experimental media. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation after a set period (e.g., 1, 4, and 24 hours). Microscopic examination can also be used to detect finer precipitates.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the powder is completely dissolved. Gentle warming at 37°C for 5-10 minutes can aid dissolution. e. Visually confirm that no particulates are present. f. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Dilution of this compound into Cell Culture Media

  • Materials: Prepared this compound stock solution, pre-warmed (37°C) cell culture medium.

  • Procedure: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Gently vortex the stock solution to ensure homogeneity. c. While gently swirling the pre-warmed media, add the required volume of the stock solution dropwise. d. Continue to gently mix the media for a few seconds to ensure even distribution. e. Use the freshly prepared media for your experiment immediately.

Boditrectinib Signaling Pathway

Boditrectinib is a potent and selective pan-Tropomyosin Receptor Kinase (pan-TRK) inhibitor. TRK receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that, upon binding to their neurotrophin ligands, activate downstream signaling pathways crucial for cell survival, proliferation, and differentiation. In many cancers, chromosomal rearrangements can lead to the expression of TRK fusion proteins, which are constitutively active and drive tumor growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg Boditrectinib Boditrectinib (oxalate) Boditrectinib->TRK Neurotrophin Neurotrophin Neurotrophin->TRK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription Cell_Response Cell Proliferation, Survival, Differentiation Transcription->Cell_Response

Caption: Boditrectinib inhibits the TRK signaling pathway.

Validation & Comparative

Comparative Analysis of Boditrectinib Oxalate and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving with the development of targeted treatments. Tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone of precision oncology, offering significant clinical benefits in patients with tumors harboring specific genetic alterations. This guide provides a detailed comparison of Boditrectinib oxalate (B1200264) (also known as BPI-28592), a next-generation TKI, with other established TKIs. The focus is on their performance against key oncogenic drivers, particularly Tropomyosin Receptor Kinase (TRK) fusions, and mechanisms of resistance.

Mechanism of Action and Target Profile

Boditrectinib oxalate is a novel, potent, and selective next-generation TRK kinase inhibitor.[1][2] It demonstrates high efficacy against both wild-type TRKA, TRKB, and TRKC proteins and, crucially, against a range of acquired resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[1][2][3]

First-generation TRK inhibitors, such as larotrectinib (B560067) and entrectinib, are highly effective against TRK fusion-positive cancers.[4][5] However, their long-term efficacy can be limited by the development of secondary mutations in the TRK kinase domain.[1][2] Boditrectinib was specifically designed to overcome this challenge.[1][2]

Signaling Pathway

TRK fusion proteins lead to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive cell proliferation and survival.[5][6] Boditrectinib, by inhibiting the TRK kinase, effectively blocks these downstream signals, leading to tumor growth inhibition.

TRK Signaling Pathway TRK Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein RAS RAS TRK->RAS PI3K PI3K TRK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Boditrectinib Boditrectinib Boditrectinib->TRK Inhibition

Caption: Boditrectinib inhibits the TRK fusion protein, blocking downstream signaling.

Comparative Efficacy Data

In Vitro Kinase Inhibition

Biochemical assays demonstrate Boditrectinib's potent inhibitory activity against wild-type and mutant TRK kinases. Its potency is comparable to the first-generation inhibitor larotrectinib and the second-generation inhibitor selitrectinib (B610772) against wild-type TRKs. Notably, Boditrectinib shows superior activity against common resistance mutations, particularly the solvent front mutations TRKAG595R and TRKCG623R, where larotrectinib is less effective.[3]

Kinase TargetBoditrectinib (IC50, nM)Larotrectinib (IC50, nM)Selitrectinib (IC50, nM)
Wild-Type
TRKA0.81.30.7
TRKB0.40.60.3
TRKC0.30.50.3
Resistance Mutations
TRKA G595R2.6>10001.9
TRKA F589L1.815.34.6
TRKA G667C0.92.61.1
TRKC G623R3.5>10002.5

Data sourced from biochemical assays.[3]

Cellular Proliferation Assays

In cell-based assays, Boditrectinib effectively inhibited the proliferation of cancer cell lines harboring TRK fusions, including those with resistance mutations.

Cell Line (Fusion/Mutation)Boditrectinib (IC50, nM)Larotrectinib (IC50, nM)Selitrectinib (IC50, nM)
KM12 (TPM3-NTRK1)2.13.51.8
Ba/F3 (ETV6-NTRK3)1.52.81.2
Ba/F3 (ETV6-NTRK3 G623R)8.9>20007.5
Ba/F3 (TPM3-NTRK1 G595R)15.6>200012.3

Data represents the concentration required for 50% inhibition of cell proliferation.[3]

In Vivo Xenograft Models

Boditrectinib has demonstrated significant tumor suppression in xenograft models derived from TRK fusion-positive cancer cells, including models with acquired resistance mutations.[3][7] In a patient with malignant melanoma harboring an AP3S2-NTRK3 fusion, treatment with Boditrectinib resulted in a complete response.[7][8]

Selectivity Profile

A Kinome scan analysis across 468 individual kinases revealed that Boditrectinib has a highly selective profile, suggesting a lower potential for off-target effects compared to multi-kinase inhibitors.[1][2]

Clinical Data Overview

A phase 1 clinical trial (NCT05302843) has evaluated the safety, tolerability, and efficacy of Boditrectinib in patients with advanced solid tumors.[7][8] In this study, a patient with a sinonasal malignant melanoma harboring an NTRK3-AP3S2 fusion achieved a confirmed complete response after treatment with 100 mg of Boditrectinib twice daily.[8] This response was durable, lasting for more than two years without disease progression or significant adverse events.[8]

Comparison with Other Relevant TKIs

While Boditrectinib's primary targets are TRK kinases, it is important to consider its potential role in the broader context of TKIs targeting other oncogenic drivers, such as MET, which can be a mechanism of resistance to other targeted therapies.[9][10]

TKIPrimary Target(s)Key Advantages
Boditrectinib TRKA, TRKB, TRKC (wild-type and mutant)Potent against first-generation TKI resistance mutations.[1][2][3]
Larotrectinib TRKA, TRKB, TRKCFirst-in-class, highly selective pan-TRK inhibitor with broad efficacy in TRK fusion cancers.[4][5]
Entrectinib TRKA, TRKB, TRKC, ROS1, ALKActivity against multiple oncogenic drivers, including CNS metastases.[11]
Crizotinib ALK, ROS1, METEstablished efficacy in ALK+ and ROS1+ NSCLC, and activity in MET-amplified or METex14 skipping NSCLC.[9][11]
Savolitinib METHighly selective MET inhibitor for NSCLC with METex14 skipping mutations.[12][13]

Experimental Protocols

Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, appropriate substrate (e.g., a peptide with a tyrosine residue), ATP, test compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase, substrate, and test compound are incubated together in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent signal.

  • Data Analysis: The luminescence signal is plotted against the log of the inhibitor concentration, and the IC50 value is calculated using a nonlinear regression curve fit.

Cell Viability (MTT) Assay

Objective: To assess the effect of a test compound on the metabolic activity and proliferation of cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are normalized to the untreated control to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the log of the compound concentration.

MTT Assay Workflow MTT Cell Viability Assay Workflow A Seed Cells in 96-well plate B Treat with TKI (e.g., Boditrectinib) A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) (Formazan formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (~570nm) F->G H Calculate IC50 G->H

Caption: A streamlined workflow for assessing cell viability using the MTT assay.
Western Blot Analysis for Signaling Pathways

Objective: To detect and quantify the expression and phosphorylation status of specific proteins in a signaling pathway.

Methodology:

  • Cell Lysis: Cells are treated with the TKI and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-TRK, anti-TRK, anti-p-ERK, anti-ERK, and a loading control like beta-actin).

  • Secondary Antibody & Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by the addition of a chemiluminescent substrate. The signal is captured using an imaging system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo efficacy of a TKI in a more clinically relevant tumor model.

Methodology:

  • Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the TKI (e.g., Boditrectinib) via oral gavage or another appropriate route.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each group. Efficacy can be expressed as percent tumor growth inhibition (%TGI).

PDX Model Workflow Patient-Derived Xenograft (PDX) Model Workflow A Patient Tumor Resection B Implantation into Immunocompromised Mice A->B C Tumor Engraftment & Growth B->C D Randomization of Mice C->D E Treatment with TKI (e.g., Boditrectinib) D->E F Control (Vehicle) D->F G Monitor Tumor Growth E->G F->G H Data Analysis (% Tumor Growth Inhibition) G->H

Caption: Workflow for evaluating TKI efficacy using patient-derived xenograft models.

Conclusion

This compound (BPI-28592) is a promising next-generation TRK inhibitor with potent activity against both wild-type TRK fusions and clinically relevant resistance mutations that limit the efficacy of first-generation agents. Preclinical data demonstrates its high potency, selectivity, and in vivo efficacy. Early clinical data further supports its potential as a valuable therapeutic option for patients with TRK fusion-positive cancers, including those who have developed resistance to prior TRK-targeted therapies. Further clinical investigation is warranted to fully define its role in the evolving landscape of precision oncology.

References

Comparative Efficacy Analysis: Boditrectinib oxalate and Larotrectinib

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between Boditrectinib oxalate (B1200264) and Larotrectinib is not feasible at this time due to the limited publicly available information on Boditrectinib oxalate.

Extensive searches for "this compound" and its identifier "HL5101" have yielded minimal specific data. Available information describes it as a potent tyrosine kinase inhibitor and an antineoplastic agent for research purposes. One vendor classifies it as a c-Met inhibitor; however, this is not substantiated by published preclinical or clinical data. A patent application titled "Preparation of fused ring heteroaryl compounds and their use as Trk inhibitors" (US20160168156) suggests a potential, yet unconfirmed, link to TRK inhibition. Without concrete data on its mechanism of action, target profile, and efficacy from experimental studies, a direct comparison with the well-documented TRK inhibitor Larotrectinib cannot be conducted in accordance with the specified requirements for data presentation, experimental protocols, and signaling pathway visualization.

In contrast, Larotrectinib is a well-characterized, first-in-class, highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C. It has received regulatory approval for the treatment of adult and pediatric patients with solid tumors harboring a Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusion.

Below is a detailed overview of the available information on Larotrectinib.

Larotrectinib: An Overview

Larotrectinib is a targeted therapy designed to treat cancers with a specific genetic alteration known as an NTRK gene fusion. These fusions lead to the production of constitutively active TRK fusion proteins, which act as oncogenic drivers, promoting tumor cell growth and survival.[1]

Mechanism of Action

Larotrectinib is an ATP-competitive inhibitor of TRKA, TRKB, and TRKC.[1] By binding to the ATP-binding pocket of the TRK kinase domain, it blocks the phosphorylation and subsequent activation of the kinase. This targeted inhibition disrupts the downstream signaling pathways that are crucial for cancer cell proliferation and survival, including the MAPK and PI3K/AKT pathways.[1]

Signaling Pathway

The signaling cascade initiated by TRK fusion proteins and the point of inhibition by Larotrectinib is depicted below.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS Activates PI3K PI3K TRK_Fusion->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion Inhibits

Caption: TRK fusion protein signaling pathway and Larotrectinib's mechanism of action.

Clinical Efficacy of Larotrectinib

The efficacy of Larotrectinib has been evaluated in a series of clinical trials involving patients with various NTRK fusion-positive solid tumors.

Data Presentation
Efficacy EndpointPooled Analysis of Three Phase I/II Trials (n=153)[2]Adult Patients (n=180)[3]Patients with Lung Cancer (n=32)[4]
Overall Response Rate (ORR) 79%57%66%
Complete Response (CR) 16%16%12.5% (4 patients)
Partial Response (PR) 63%41%53.1% (17 patients)
Median Duration of Response (DoR) Not Reached43.3 months33.9 months
Median Progression-Free Survival (PFS) Not Reached24.6 months22.0 months
Median Overall Survival (OS) Not Reached48.7 months39.3 months
Experimental Protocols

The clinical efficacy of Larotrectinib was primarily assessed in three multicenter, open-label, single-arm clinical trials:

  • LOXO-TRK-14001 (NCT02122913): A Phase I trial in adult patients.[5]

  • SCOUT (NCT02637687): A Phase I/II trial in pediatric patients.[5]

  • NAVIGATE (NCT02576431): A Phase II basket trial in adult and adolescent patients.[5]

Inclusion Criteria: Patients enrolled in these trials had unresectable or metastatic solid tumors with a documented NTRK gene fusion and had progressed on prior standard therapies.[5]

Treatment Regimen: Larotrectinib was administered orally at a dose of 100 mg twice daily in adults and 100 mg/m² twice daily (up to a maximum of 100 mg per dose) in pediatric patients.[5]

Efficacy Assessment: The primary efficacy outcome was the Overall Response Rate (ORR), determined by a blinded independent review committee according to RECIST v1.1.[5]

Experimental Workflow

Larotrectinib_Clinical_Trial_Workflow Patient_Screening Patient Screening (NTRK Fusion-Positive Solid Tumors) Enrollment Enrollment in Clinical Trial (NCT02122913, NCT02637687, or NCT02576431) Patient_Screening->Enrollment Treatment Larotrectinib Administration Enrollment->Treatment Response_Assessment Tumor Response Assessment (RECIST v1.1) Treatment->Response_Assessment Data_Analysis Efficacy & Safety Data Analysis Response_Assessment->Data_Analysis

References

Validating Boditrectinib Oxalate's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Boditrectinib (B10856254) oxalate's cellular target engagement with alternative pan-Tropomyosin receptor kinase (TRK) inhibitors, Larotrectinib and Entrectinib. The information herein is supported by experimental data from publicly available research to aid in the evaluation of these compounds for drug development and research applications.

Introduction to Boditrectinib and TRK Inhibition

Boditrectinib (also known as AUM-601) is an orally bioavailable, selective pan-TRK inhibitor with potential antineoplastic activity. It targets fusion proteins containing sequences from neurotrophic tyrosine receptor kinase (NTRK) types 1, 2, and 3 (NTRK1, NTRK2, NTRK3), which are oncogenic drivers in a variety of cancers.[1] These NTRK gene fusions lead to constitutively active TRK proteins that drive tumor cell growth and survival through downstream signaling pathways. Boditrectinib inhibits the neurotrophin-TRK interaction and subsequent TRK activation, leading to apoptosis in tumor cells overexpressing TRK or expressing NTRK fusion proteins.[1]

Larotrectinib and Entrectinib are first-generation TRK inhibitors that have also shown significant clinical benefit in patients with NTRK fusion-positive solid tumors. Entrectinib is a multi-targeted inhibitor, also targeting ROS1 and ALK. This guide will focus on the comparative cellular activity of these inhibitors against their primary TRK targets.

Comparative Analysis of Cellular Target Engagement

The efficacy of a kinase inhibitor is critically dependent on its ability to engage its target within a cellular context. Various assays are employed to quantify this engagement, with the half-maximal inhibitory concentration (IC50) in cell-based assays being a key metric for comparing potency.

Cellular Potency Against TRK Fusions

A head-to-head comparison of the cellular potency of Larotrectinib, Entrectinib, and the next-generation inhibitor Repotrectinib in cell proliferation assays highlights their relative activities against wild-type TRK fusions. While direct comparative data for Boditrectinib in the same assays is not yet publicly available, preclinical data suggests it possesses high potency.

InhibitorCell LineTargetIC50 (nM)
Larotrectinib Ba/F3TRKA Fusion23.5 - 49.4[2]
Ba/F3TRKB Fusion23.5 - 49.4[2]
Ba/F3TRKC Fusion23.5 - 49.4[2]
Entrectinib Ba/F3TRKA Fusion0.3 - 1.3[2]
Ba/F3TRKB Fusion0.3 - 1.3[2]
Ba/F3TRKC Fusion0.3 - 1.3[2]
AML Cell LinesETV6-NTRK3 FusionSubnanomolar[3][4]
Repotrectinib Ba/F3TRKA/B/C Fusions< 0.2[2]

Note: Data for Boditrectinib is not yet available in a directly comparable format.

Key Experimental Methodologies

Accurate and reproducible assessment of target engagement is paramount. The following are detailed protocols for key experiments used to validate the cellular activity of TRK inhibitors.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Plate cells harboring an NTRK fusion (e.g., KM12 with TPM3-NTRK1) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor (Boditrectinib, Larotrectinib, Entrectinib) in a complete culture medium. Add the diluted compounds to the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization solution.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Western Blot for Phospho-TRK Inhibition

This method directly assesses the ability of an inhibitor to block the autophosphorylation of TRK fusion proteins, a critical step in their activation.

Protocol:

  • Cell Treatment: Seed NTRK fusion-positive cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the TRK inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated TRK (p-TRK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total TRK or a housekeeping protein (e.g., GAPDH or β-actin).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of TRK phosphorylation.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that quantitatively measures the binding of a compound to its target protein.

Protocol:

  • Cell Transfection: Co-transfect HEK293T cells with a plasmid encoding the NTRK fusion protein fused to NanoLuc® luciferase and a transfection carrier DNA. Culture the cells for 18-24 hours to allow for protein expression.

  • Cell Plating: Resuspend the transfected cells and add them to a white 384-well assay plate.

  • Compound and Tracer Addition: Add the test inhibitor at various concentrations to the wells. Then, add a cell-permeable fluorescent tracer that binds to the NTRK kinase domain.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO2.

  • Signal Detection: Add the NanoBRET™ substrate and an extracellular NanoLuc® inhibitor. Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET signal, which is used to determine the compound's cellular affinity (IC50).

Visualizing Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

TRK Signaling Pathway

This diagram illustrates the downstream signaling cascade initiated by the activation of TRK fusion proteins, which is the target of inhibitors like Boditrectinib.

TRK_Signaling_Pathway TRK_Fusion NTRK Fusion (e.g., TPM3-NTRK1) RAS RAS TRK_Fusion->RAS PI3K PI3K TRK_Fusion->PI3K PLCg PLCγ TRK_Fusion->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation Boditrectinib Boditrectinib (and other TRK inhibitors) Boditrectinib->TRK_Fusion

Caption: TRK fusion protein signaling and point of inhibition.

Experimental Workflow for Cellular IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of a TRK inhibitor in a cell-based assay.

IC50_Workflow Start Start: NTRK Fusion Cell Line Seed Seed cells in 96-well plate Start->Seed Treat Treat with serial dilutions of inhibitor Seed->Treat Incubate Incubate for 72h Treat->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure Measure absorbance/ luminescence Add_Reagent->Measure Analyze Analyze data and plot dose-response curve Measure->Analyze End Determine IC50 value Analyze->End

Caption: Workflow for determining cellular IC50 values.

Western Blot Workflow for p-TRK Inhibition

This diagram details the process of assessing the inhibition of TRK phosphorylation via Western blotting.

Western_Blot_Workflow Start Start: Treat cells with inhibitor Lysis Cell Lysis Start->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with primary antibody (p-TRK) Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Signal Detection (ECL) Secondary_Ab->Detect Analyze Analyze band intensity Detect->Analyze End Determine inhibition of TRK phosphorylation Analyze->End

Caption: Western blot workflow for p-TRK inhibition analysis.

Conclusion

The validation of target engagement in a cellular context is a critical step in the development of kinase inhibitors. Boditrectinib, as a potent pan-TRK inhibitor, is expected to demonstrate robust inhibition of TRK fusion protein phosphorylation and downstream signaling, leading to potent anti-proliferative effects in NTRK fusion-positive cancer cell lines. While direct head-to-head comparative data with first-generation inhibitors like Larotrectinib and Entrectinib is still emerging, the available information on next-generation inhibitors suggests a trend towards increased potency. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation and comparison of Boditrectinib and other TRK inhibitors.

References

Comparative Efficacy of Boditrectinib Oxalate in NTRK Fusion-Positive Tumors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of boditrectinib (B10856254) oxalate (B1200264) (repotrectinib) with other commercially available and investigational tyrosine kinase inhibitors (TKIs) for the treatment of solid tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.

Introduction to NTRK Fusions and Targeted Therapy

NTRK gene fusions are oncogenic drivers found across a wide range of pediatric and adult solid tumors.[1][2] These chromosomal rearrangements lead to the creation of chimeric TRK fusion proteins with constitutively active kinase domains, which drive tumor growth and proliferation through downstream signaling pathways like the MAPK, PI3K, and PLCγ pathways.[1][3][4] The development of targeted therapies that inhibit these TRK fusion proteins has revolutionized the treatment landscape for these patients.[1]

This guide focuses on boditrectinib oxalate (repotrectinib), a next-generation TKI, and compares its efficacy with the first-generation TRK inhibitors, larotrectinib (B560067) and entrectinib, as well as another next-generation inhibitor, selitrectinib.

Quantitative Comparison of Efficacy

The following table summarizes the key efficacy data from pivotal clinical trials of this compound and its alternatives in patients with NTRK fusion-positive solid tumors. The data is presented for two distinct patient populations: those who are TKI-naïve and those who have been previously treated with a TRK inhibitor.

Drug Clinical Trial Patient Population Overall Response Rate (ORR) Complete Response (CR) Rate Partial Response (PR) Rate Median Duration of Response (DoR) Progression-Free Survival (PFS) at 12 months
This compound (Repotrectinib) TRIDENT-1 (NCT03093116)[5][6][7][8]TKI-Naïve (n=40)58% (95% CI, 41%-73%)[6][7]15%[8]43%[8]Not Estimable[6][7]64% (95% CI, 43%-86%)[8]
TKI-Pretreated (n=48)50% (95% CI, 35%-65%)[6][7]0%[8]50%[8]9.9 months (95% CI, 7.4-13.0)[7]23% (95% CI, 0%-49%)[8]
Larotrectinib Integrated Analysis (NCT02122913, NCT02576431, NCT02637687)[9][10]TKI-Naïve (n=101)77% (95% CI, 68%-85%)[11]22%[9]53%[9]59 months (95% CI, 33 months-NE)[11]61 months (95% CI, 33 months-NE)[11]
Entrectinib Integrated Analysis (ALKA-372-001, STARTRK-1, STARTRK-2)[12][13]TKI-Naïve (n=150)61.3% (95% CI, 53.1%-69.2%)[13]16.7% (25/150)[13]44.7% (67/150)20.0 months (95% CI, 13.2-31.1)[13]13.8 months (95% CI, 10.1-20.0)[13]
Selitrectinib Phase 1/2 (NCT03215511)[14]TKI-PretreatedData not yet matureData not yet matureData not yet matureData not yet matureData not yet mature

Experimental Protocols

This compound (Repotrectinib) - TRIDENT-1 Trial (NCT03093116)
  • Study Design: A global, multicenter, open-label, Phase 1/2 basket trial.[5][8][15][16]

  • Patient Population: Adult and pediatric patients (≥12 years old) with locally advanced or metastatic solid tumors harboring an NTRK1/2/3 gene fusion.[7][15] Patients were enrolled into cohorts based on prior TKI treatment (TKI-naïve or TKI-pretreated).[5][6][7] All patients had measurable disease per RECIST v1.1 and an ECOG performance status of ≤1.[15] Patients with symptomatic brain metastases were excluded.[7][8]

  • Dosing: Repotrectinib was administered orally at a starting dose of 160 mg once daily for 14 days, with a potential dose increase to 160 mg twice daily if tolerated.[15]

  • Endpoints: The primary endpoint for the Phase 2 portion was confirmed overall response rate (cORR) as assessed by Blinded Independent Central Review (BICR) using RECIST v1.1.[15][16] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[15] Tumor assessments were performed every 8 weeks.[7]

Larotrectinib - Integrated Analysis (NAVIGATE, SCOUT, and NCT02122913)
  • Study Design: An integrated analysis of three multicenter, open-label trials: a Phase 1 trial in adults (NCT02122913), the Phase 1/2 SCOUT trial in pediatric patients (NCT02637687), and the Phase 2 NAVIGATE basket trial in adults and adolescents (NCT02576431).[9][10][11]

  • Patient Population: Adult and pediatric patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion who had not received prior systemic therapy (treatment-naïve).[11]

  • Dosing: Larotrectinib was administered at 100 mg twice daily in adults and based on body surface area in pediatric patients.

  • Endpoints: The primary endpoint was ORR assessed by an independent review committee using RECIST v1.1.[11]

Entrectinib - Integrated Analysis (ALKA-372-001, STARTRK-1, and STARTRK-2)
  • Study Design: An integrated analysis of three ongoing, open-label, multicenter, global Phase 1 or 2 trials (ALKA-372-001, STARTRK-1, and STARTRK-2).[12][13]

  • Patient Population: Adults (≥18 years old) with metastatic or locally advanced NTRK fusion-positive solid tumors who were TKI-naïve.[12] Patients had an ECOG performance status of 0-2.[12]

  • Dosing: Entrectinib was administered orally at a dose of at least 600 mg once daily.[12][17]

  • Endpoints: The primary endpoints were ORR and DOR, evaluated by BICR.[12][13] Tumor response was assessed at week 4 and every 8 weeks thereafter.[13]

Selitrectinib - Phase 1/2 Trial (NCT03215511)
  • Study Design: A Phase 1/2 study to test the safety and determine the recommended dose of selitrectinib.[14]

  • Patient Population: Adult and pediatric patients with advanced solid tumors with a documented NTRK fusion who have relapsed following a response to, been unresponsive to, or been intolerant of a prior TRK inhibitor.[14]

  • Dosing: Selitrectinib is administered orally as capsules or a liquid formulation.[18]

  • Endpoints: The primary objective is to determine the recommended dose for further study. Secondary objectives include characterizing pharmacokinetic properties, safety, tolerability, and assessing the ORR.[14]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the NTRK signaling pathway and the experimental workflow for identifying and treating patients with NTRK fusion-positive tumors.

NTRK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (Neurotrophin) Ligand (Neurotrophin) TRK Receptor TRK Receptor Ligand (Neurotrophin)->TRK Receptor Binds to Downstream Signaling Downstream Signaling TRK Receptor->Downstream Signaling Activates TRK Fusion Protein TRK Fusion Protein ADP ADP TRK Fusion Protein->ADP P P TRK Fusion Protein->Downstream Signaling Constitutive Activation ATP ATP ATP->TRK Fusion Protein Binds to kinase domain Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Boditrectinib Boditrectinib Boditrectinib->TRK Fusion Protein Inhibits ATP binding

Caption: NTRK signaling pathway and the mechanism of TKI inhibition.

Experimental_Workflow Patient with\nAdvanced Solid Tumor Patient with Advanced Solid Tumor Tumor Biopsy Tumor Biopsy Patient with\nAdvanced Solid Tumor->Tumor Biopsy Molecular Testing\n(NGS, FISH, PCR) Molecular Testing (NGS, FISH, PCR) Tumor Biopsy->Molecular Testing\n(NGS, FISH, PCR) NTRK Fusion Positive? NTRK Fusion Positive? Molecular Testing\n(NGS, FISH, PCR)->NTRK Fusion Positive? Enroll in\nClinical Trial Enroll in Clinical Trial NTRK Fusion Positive?->Enroll in\nClinical Trial Alternative Treatment Alternative Treatment NTRK Fusion Positive?->Alternative Treatment Treatment with\nBoditrectinib or Alternative Treatment with Boditrectinib or Alternative Enroll in\nClinical Trial->Treatment with\nBoditrectinib or Alternative Tumor Assessment\n(RECIST v1.1) Tumor Assessment (RECIST v1.1) Treatment with\nBoditrectinib or Alternative->Tumor Assessment\n(RECIST v1.1) Efficacy Evaluation\n(ORR, DOR, PFS) Efficacy Evaluation (ORR, DOR, PFS) Tumor Assessment\n(RECIST v1.1)->Efficacy Evaluation\n(ORR, DOR, PFS)

Caption: Workflow for patient selection and efficacy evaluation.

References

A Head-to-Head Comparison of Next-Generation Tyrosine Kinase Inhibitors: Repotrectinib vs. Entrectinib

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on nomenclature: The initial query for "Boditrectinib oxalate" yielded limited specific data. It is likely that this refers to a preclinical compound or a synonym for a more widely recognized drug. Based on current clinical literature and developmental pipelines, this guide will focus on a comparison between Repotrectinib (formerly TPX-0005, marketed as Augtyro™) and Entrectinib (marketed as Rozlytrek®). This comparison is highly relevant for researchers as both are next-generation tyrosine kinase inhibitors (TKIs) targeting similar oncogenic drivers, particularly in non-small cell lung cancer (NSCLC).

This guide provides an objective, data-driven comparison of Repotrectinib and Entrectinib for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, clinical efficacy supported by experimental data, safety profiles, and the methodologies behind key experiments.

Overview and Mechanism of Action

Both Repotrectinib and Entrectinib are potent, orally bioavailable ATP-competitive inhibitors of key oncogenic tyrosine kinases. Their primary function is to block the signaling pathways that drive tumor cell proliferation and survival in cancers harboring specific genetic alterations.

Entrectinib is a selective TKI targeting the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC (encoded by NTRK1, NTRK2, and NTRK3 genes), as well as the proto-oncogene tyrosine-protein kinase ROS1 and anaplastic lymphoma kinase (ALK).[1][2][3][4] By inhibiting these kinases, Entrectinib disrupts downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, leading to apoptosis in cancer cells with these specific gene fusions.[1][5] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[1][5]

Repotrectinib is also a TKI that targets ROS1, ALK, and TRK kinase families.[6][7] It was specifically designed to overcome the limitations of earlier-generation TKIs. Its compact and rigid structure allows it to bind effectively to the kinase domain and circumvent common resistance mutations that can emerge during treatment with drugs like crizotinib (B193316) or entrectinib.[6] This includes activity against the ROS1 G2032R solvent-front mutation, a known mechanism of resistance.[6][8]

Signaling Pathway Inhibition

The diagram below illustrates the common signaling pathways targeted by both Repotrectinib and Entrectinib. Ligand binding or gene fusion events lead to the dimerization and constitutive activation of TRK, ROS1, or ALK receptors, which in turn activates downstream pro-survival pathways like RAS/MAPK and PI3K/AKT. Both drugs act by inhibiting the receptor tyrosine kinase, thereby blocking these downstream signals.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (TRK / ROS1 / ALK) RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Repotrectinib or Entrectinib Inhibitor->Receptor Inhibition

Fig. 1: Targeted inhibition of TRK, ROS1, and ALK signaling pathways.

Comparative Clinical Efficacy

The clinical development of both drugs has focused on patients with solid tumors harboring NTRK1/2/3, ROS1, or ALK gene fusions. Repotrectinib, being a next-generation inhibitor, has shown significant activity in patients who are TKI-naïve as well as those who have been previously treated with other TKIs.

Efficacy in ROS1 Fusion-Positive NSCLC

Repotrectinib is considered a preferred first-line option for ROS1 fusion-positive lung cancers due to its efficacy and ability to preemptively address resistance.[8] The TRIDENT-1 clinical trial demonstrated its robust activity.[6]

Clinical Outcome (ROS1+ NSCLC)Repotrectinib (TRIDENT-1)[6][8]Entrectinib (STARTRK-1/2, ALKA)[9]
TKI-Naïve Patients
Objective Response Rate (ORR)~79%77%
Median Progression-Free Survival (PFS)35.7 months19.0 months
Patients Previously Treated with a TKI
Objective Response Rate (ORR)~38%Data not directly comparable
Intracranial ORR (TKI-Naïve) 89%82% (in patients with measurable CNS disease)
Activity against G2032R mutation 59% ORRNot effective
Efficacy in NTRK Fusion-Positive Solid Tumors

Both Entrectinib and Repotrectinib are approved for treating solid tumors with NTRK gene fusions.[1][7][10] Entrectinib received accelerated FDA approval based on integrated data from the STARTRK-2, STARTRK-1, and ALKA-372-001 trials.[9][11]

Clinical Outcome (NTRK+ Solid Tumors)Repotrectinib (TRIDENT-1)[7]Entrectinib (Integrated Analysis)[9]
Objective Response Rate (ORR)Data included in tumor-agnostic approval57%
Median Duration of Response (DoR)Not yet mature10.4 months
Median Progression-Free Survival (PFS)Not yet mature11.2 months
Overcoming Acquired Resistance

A significant advantage of Repotrectinib is its efficacy against acquired resistance mutations that can render first-generation TKIs like Entrectinib ineffective. This is particularly relevant for the ROS1 G2032R solvent-front mutation.

Resistance_Comparison Start Patient with ROS1 Fusion-Positive Cancer Entrectinib 1st-Line Treatment: Entrectinib Start->Entrectinib Repotrectinib 1st-Line Treatment: Repotrectinib Start->Repotrectinib Response1 Tumor Response Entrectinib->Response1 Response2 Tumor Response Repotrectinib->Response2 Progression Disease Progression (e.g., G2032R mutation) Response1->Progression SecondLine 2nd-Line Treatment: Repotrectinib Progression->SecondLine NoOption Limited Options Progression->NoOption If Repotrectinib is unavailable Response3 Tumor Response SecondLine->Response3 Experimental_Workflow Start 1. Prepare Serial Dilutions of Inhibitor (Drug) Step2 2. Add Kinase, Substrate, and Inhibitor to Plate Start->Step2 Step3 3. Add Radiolabeled ATP to Start Reaction Step2->Step3 Step4 4. Incubate at 30°C Step3->Step4 Step5 5. Stop Reaction with Acid Step4->Step5 Step6 6. Capture Substrate on Filter Plate & Wash Step5->Step6 Step7 7. Measure Radioactivity (Scintillation Counting) Step6->Step7 End 8. Plot Data and Calculate IC50 Step7->End

References

Comparative Cross-Reactivity Profile of Boditrectinib Oxalate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the development of highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target toxicities. Boditrectinib (B10856254) oxalate (B1200264) (also known as AUM-601 or CHC2014) is an orally bioavailable, second-generation pan-Tropomyosin Receptor Kinase (TRK) inhibitor designed to target TRKA, TRKB, and TRKC kinases.[1] A critical aspect of its preclinical and clinical evaluation is the characterization of its cross-reactivity profile against a broad range of kinases. This guide provides a comparative analysis of Boditrectinib oxalate's selectivity profile with other prominent TRK inhibitors, supported by experimental data and detailed methodologies for key assays.

Overview of TRK Inhibition

TRK proteins, encoded by the NTRK genes, are receptor tyrosine kinases that play a crucial role in neuronal development and function. The discovery of NTRK gene fusions as oncogenic drivers in a wide variety of solid tumors has led to the development of targeted therapies known as TRK inhibitors. These inhibitors have demonstrated significant clinical benefit in patients with TRK fusion-positive cancers, irrespective of the tumor's histological origin.

First-generation TRK inhibitors, such as Larotrectinib and Entrectinib, have shown high response rates. However, the emergence of acquired resistance mutations in the TRK kinase domain has necessitated the development of second-generation inhibitors like Boditrectinib, Selitrectinib, and Repotrectinib, which are designed to overcome these resistance mechanisms.

Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a key determinant of its therapeutic index. A highly selective inhibitor will potently inhibit its intended target with minimal activity against other kinases, thereby reducing the potential for off-target side effects. The following tables summarize the available quantitative data on the kinase inhibition profiles of this compound and its comparators.

Table 1: Potency Against Primary TRK Targets

InhibitorTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)
This compound Data not publicly availableData not publicly availableData not publicly available
Larotrectinib<10<10<10
Entrectinib1.50.10.1
Selitrectinib0.6Data not publicly available<2.5
Repotrectinib0.071 - 4.460.071 - 4.460.071 - 4.46

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency.

Table 2: Cross-Reactivity Against Other Kinases (Select Examples)

While comprehensive, head-to-head KINOMEscan data for all inhibitors is not publicly available in a single source, the following provides an overview of their known selectivity.

InhibitorKey Off-TargetsSelectivity Notes
This compound Data not publicly availableDescribed as a highly selective pan-TRK inhibitor, also targeting resistance mutations.[1]
LarotrectinibMinimalHighly selective for TRK kinases over other kinases.
EntrectinibROS1, ALKA multi-kinase inhibitor with potent activity against ROS1 and ALK in addition to TRK.[2][3]
SelitrectinibMinimalHighly selective for TRK kinases, with over 1,000-fold selectivity against 98% of 228 non-TRK kinases tested.[4]
RepotrectinibROS1, ALK, SRC, FAK, JAK2A multi-kinase inhibitor with potent activity against ROS1, ALK, and other kinases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TRK signaling pathway, the mechanism of inhibition, and a typical workflow for evaluating the cross-reactivity of a kinase inhibitor.

TRK_Signaling_Pathway cluster_membrane Cell Membrane TRK Receptor TRK Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation TRK Receptor->Dimerization & Autophosphorylation Activates Neurotrophin Neurotrophin Neurotrophin->TRK Receptor Binds Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Gene Expression Gene Expression Downstream Signaling->Gene Expression Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Gene Expression->Cell Proliferation, Survival, Differentiation Boditrectinib Boditrectinib Boditrectinib->Dimerization & Autophosphorylation Inhibits

Caption: Simplified TRK signaling pathway and the inhibitory action of Boditrectinib.

Kinase_Inhibitor_Screening_Workflow Test Compound (Boditrectinib) Test Compound (Boditrectinib) Biochemical Kinase Assay Biochemical Kinase Assay Test Compound (Boditrectinib)->Biochemical Kinase Assay Large Kinase Panel (e.g., KINOMEscan) Large Kinase Panel (e.g., KINOMEscan) Biochemical Kinase Assay->Large Kinase Panel (e.g., KINOMEscan) Data Analysis Data Analysis Large Kinase Panel (e.g., KINOMEscan)->Data Analysis Selectivity Profile Selectivity Profile Data Analysis->Selectivity Profile Cell-Based Assays Cell-Based Assays Selectivity Profile->Cell-Based Assays Confirmation of On- and Off-Target Effects Confirmation of On- and Off-Target Effects Cell-Based Assays->Confirmation of On- and Off-Target Effects

References

A Comparative Guide to TRK Inhibitors: Boditrectinib Oxalate Analogs and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, understanding the nuances of available Tropomyosin Receptor Kinase (TRK) inhibitors is crucial. While specific clinical data on Boditrectinib (B10856254) oxalate (B1200264) analogs remains limited, a comparative analysis of Boditrectinib (AUM-601) with the established TRK inhibitors, Larotrectinib (B560067) and Entrectinib, offers valuable insights into their respective clinical efficacy, preclinical potency, and mechanisms of action. This guide provides a data-driven comparison to support informed research and development decisions.

Clinical Performance Comparison

Clinical trials have demonstrated the potent anti-tumor activity of TRK inhibitors in patients with NTRK gene fusion-positive cancers. The following tables summarize key efficacy endpoints for Boditrectinib, Larotrectinib, and Entrectinib.

Table 1: Efficacy in TRK Fusion-Positive Solid Tumors
Efficacy EndpointBoditrectinib (AUM-601)LarotrectinibEntrectinib
Overall Response Rate (ORR) Data not yet mature. Phase 1 focused on safety and tolerability.[1]75% - 79%[2][3]57.4% - 61.2%[4][5]
Median Duration of Response (DOR) Data not yet mature.49.3 months[6]20.0 months[4]
Median Progression-Free Survival (PFS) Data not yet mature.35.4 months[6]11.2 months[4]
Median Overall Survival (OS) Data not yet mature.Not Reached (36-month OS rate: 77%)[6]20.9 months[5]
Table 2: Intracranial Efficacy in Patients with CNS Metastases
Efficacy EndpointBoditrectinib (AUM-601)LarotrectinibEntrectinib
Intracranial ORR (IC-ORR) Data not yet available.73%[6]52.6% - 54.5%[4][5]
Median Intracranial DOR (IC-DOR) Data not yet available.Not Reported17.2 months[4]
Median Intracranial PFS (IC-PFS) Data not yet available.Not Reported10.1 months[4]

Preclinical Activity

Preclinical studies establish the potency and selectivity of kinase inhibitors. While specific IC50 values for Boditrectinib are not publicly available, it is described as a highly selective pan-TRK inhibitor that also targets resistance mutations.[1]

Table 3: In Vitro Kinase Inhibitory Activity (IC50)
Kinase TargetBoditrectinib (AUM-601)LarotrectinibEntrectinib
TRKA Data not publicly available.5-11 nM1-5 nM[7]
TRKB Data not publicly available.5-11 nM1-5 nM[7]
TRKC Data not publicly available.5-11 nM1-5 nM[7]
ROS1 Not a primary target.Not a primary target.7 nM[8]
ALK Not a primary target.Not a primary target.12 nM[8]

Mechanism of Action and Signaling Pathways

Boditrectinib, Larotrectinib, and Entrectinib are ATP-competitive inhibitors of TRK proteins. By binding to the ATP-binding pocket of the TRK kinase domain, these inhibitors block the phosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.

G cluster_membrane Cell Membrane cluster_inhibitors TRK Inhibitors cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes TRK_Fusion TRK Fusion Protein RAS RAS TRK_Fusion->RAS Activates PI3K PI3K TRK_Fusion->PI3K Activates Boditrectinib Boditrectinib Boditrectinib->TRK_Fusion Inhibits Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion Inhibits Entrectinib Entrectinib Entrectinib->TRK_Fusion Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

TRK Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the preclinical evaluation of TRK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against TRK kinases.

Methodology (e.g., ADP-Glo™ Kinase Assay):

  • Prepare serial dilutions of the test inhibitor (e.g., Boditrectinib) in DMSO.

  • In a 96-well plate, add the recombinant human TRK enzyme, a suitable substrate, and the test inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.

Cell Viability Assay

Objective: To assess the effect of a TRK inhibitor on the viability of TRK fusion-positive cancer cells.

Methodology (e.g., MTT Assay):

  • Seed TRK fusion-positive cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the TRK inhibitor for 48-72 hours.

  • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control to determine the IC50 for cell growth inhibition.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Cell_Viability Cell Viability Assay (e.g., MTT) IC50_Cell Determine Cellular IC50 Cell_Viability->IC50_Cell Xenograft Tumor Xenograft Model (e.g., Nude Mice) IC50_Kinase->Xenograft Informs Dosing IC50_Cell->Xenograft Informs Dosing Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth

Preclinical Evaluation Workflow

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a TRK inhibitor in a living organism.

Methodology:

  • Implant human tumor cells with a known NTRK fusion subcutaneously into immunodeficient mice (e.g., nude mice).

  • Allow tumors to reach a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer the TRK inhibitor (e.g., via oral gavage) or a vehicle control daily for a specified period.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement).

  • Compare the tumor growth inhibition between the treated and control groups to assess efficacy.

Conclusion

Larotrectinib and Entrectinib have set a high bar for efficacy in the treatment of TRK fusion-positive cancers, with Larotrectinib demonstrating particularly durable responses. Boditrectinib is an emerging next-generation TRK inhibitor with the potential to address acquired resistance, though comprehensive clinical efficacy data is still forthcoming. For researchers, the choice of inhibitor for preclinical studies may depend on the specific research question, such as investigating mechanisms of resistance or exploring novel combination therapies. This guide provides a foundational dataset to aid in these critical decisions, highlighting the current state of knowledge and the exciting future of TRK-targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Boditrectinib Oxalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Boditrectinib oxalate (B1200264) are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Boditrectinib oxalate, drawing from established safety practices for oxalate-containing chemical waste.

Disclaimer: This document provides general guidance based on the handling of similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Before handling or disposing of this compound, you must obtain and thoroughly review the official SDS provided by the manufacturer.

Hazard Profile and Essential Precautions

While a specific SDS for this compound was not publicly available at the time of this writing, oxalates as a chemical class present several potential hazards.[1][2] It is crucial to handle this compound with the assumption that it may exhibit similar properties.

Potential Hazards of Oxalate Compounds:

  • Toxicity: Harmful if swallowed or in contact with skin.[1][2][3]

  • Irritation: May cause skin, eye, and respiratory irritation.[4][5]

  • Systemic Effects: Ingestion of oxalates can lead to serious systemic effects.

Due to these potential hazards, strict adherence to safety protocols is essential. Handle this compound in accordance with good industrial hygiene and safety practices.[4]

Personal Protective Equipment (PPE)

Before beginning any procedure that involves this compound, all personnel must be outfitted with the appropriate PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.To prevent skin contact. Harmful if in contact with skin.[3][4]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities.To protect against splashes and airborne particles. Oxalates can cause serious eye damage.[4][6]
Skin and Body Protection A fully buttoned lab coat or chemical-resistant apron.To prevent contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4][5]To prevent respiratory tract irritation.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this material down the drain or in regular trash.[4]

Step 1: Waste Identification and Segregation

  • Identify: All materials contaminated with this compound, including unused or surplus product, "empty" containers (which may retain residue), and contaminated labware (e.g., weigh boats, pipette tips, gloves), must be classified as hazardous waste.

  • Segregate: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled waste container.

Step 2: Waste Collection and Containment

  • Container Selection: Use a sealable, chemical-compatible container appropriate for solid waste. Ensure the container is in good condition and has a secure lid.

  • Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label to the container. The label must clearly state "this compound Waste" and include any hazard symbols as indicated by the substance-specific SDS.

Step 3: Secure Storage

  • Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Conditions: Keep the container tightly closed and upright to prevent leakage.[4]

Step 4: Arranging for Disposal

  • Licensed Professional Service: The disposal of this compound waste must be conducted through a licensed professional waste disposal company.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of PPE as outlined in the table above.

  • Containment: Prevent the further spread of the spilled material. Do not allow it to enter drains or waterways.[4]

  • Cleanup (for small spills):

    • Carefully absorb or sweep up the spilled solid material. Avoid generating dust.

    • Place the collected material into a suitable, sealable container for disposal as hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the key decision points and procedural flow for the proper handling and disposal of this compound.

G cluster_prep Preparation cluster_handling Handling and Waste Generation cluster_disposal Disposal Protocol start Start: Need to handle This compound sds Obtain and Review Substance-Specific SDS start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe exp Perform Experimental Work in Ventilated Area ppe->exp waste_gen Waste Generated (Unused product, contaminated labware) exp->waste_gen collect Collect Waste in Designated, Compatible Container waste_gen->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste store Store Securely in Waste Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end End: Waste Disposed contact_ehs->end G spill Spill Occurs secure Secure Area & Alert Others spill->secure don_ppe Don Full PPE secure->don_ppe contain Contain Spill (Prevent Spread) don_ppe->contain cleanup Clean up spill using appropriate methods (avoiding dust) contain->cleanup collect Collect spill debris into hazardous waste container cleanup->collect decon Decontaminate Spill Area collect->decon report Report to Supervisor/EHS decon->report

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.